Butane-1,2,3,4-tetrol
Description
Butane-1,2,3,4-tetrol is a natural product found in Salacia chinensis and Roccella phycopsis with data available.
Structure
3D Structure
Properties
IUPAC Name |
butane-1,2,3,4-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXHWFMMPAWVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859289 | |
| Record name | Butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
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Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Threitol | |
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CAS No. |
7541-59-5, 6968-16-7, 7493-90-5 | |
| Record name | 1,2,3,4-Butanetetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7541-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetritol | |
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| Record name | NSC20660 | |
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| Record name | Butane-1,2,3,4-tetrol | |
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| Record name | Butane-1,2,3,4-tetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.563 | |
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| Record name | 1,2,3,4-Butanetetrol | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Stereochemical Architect: A Technical Guide to Butane-1,2,3,4-tetrol
Executive Summary
Butane-1,2,3,4-tetrol (
Part 1: The 19th Century Origins (Isolation & Identification)
The history of butane-1,2,3,4-tetrol begins not with synthesis, but with extraction. In 1848 , the Scottish chemist John Stenhouse was investigating lichens used in the dyeing industry. Working with Roccella tinctoria (the source of litmus), he isolated a crystalline substance he initially termed "erythroglucin" (from the Greek erythros, red, due to the color it turned when oxidized with alkali).
Stenhouse's methodology was robust for his time. He utilized lime extraction followed by acid precipitation, a technique that relied on solubility differentials—a principle still valid in modern downstream processing.
Key Historical Milestone:
-
Discoverer: John Stenhouse (1848)
-
Source: Roccella tinctoria (Lichen)
-
Initial Characterization: Identified as a neutral substance, distinct from the fermentable sugars known at the time.
-
Significance: This established the existence of sugar alcohols (polyols) as a distinct chemical class, separate from carbohydrates like glucose or sucrose.
Part 2: The Stereochemical Divergence (Erythritol vs. Threitol)
The true technical complexity of butane-1,2,3,4-tetrol lies in its isomerism. It possesses two chiral centers (C2 and C3).
The Isomer Landscape
-
Erythritol (meso-form): The substituents at C2 and C3 are identical. The molecule possesses an internal plane of symmetry, making it optically inactive (achiral) despite having chiral centers. This is the form isolated by Stenhouse.
-
Threitol (dl-form): The substituents are arranged such that there is no plane of symmetry. It exists as a pair of enantiomers ((2R,3R) and (2S,3S)).
The Fischer Connection
The nomenclature "Threitol" was derived by Emil Fischer in the late 19th century.[1] Following his elucidation of the sugar structures, he named the tetrol corresponding to the sugar Threose as "Threitol," and the one corresponding to Erythrose as "Erythritol."
Technical Deep Dive: Stereoselective Synthesis
To understand the causality of these isomers, one must look at the oxidation of 2-butene-1,4-diol . This reaction is the standard "teaching mechanism" for understanding how reaction conditions dictate stereochemical outcomes.
-
Syn-Hydroxylation (Yields Erythritol): Reagents like Osmium Tetroxide (
) or Permanganate ( ) add hydroxyl groups to the same face of the alkene. If applied to cis-2-butene-1,4-diol, the result is the meso compound (Erythritol). -
Anti-Hydroxylation (Yields Threitol): Epoxidation (using mCPBA) followed by acid hydrolysis results in backside attack (anti-addition). If applied to cis-2-butene-1,4-diol, the result is the racemic mixture (Threitol).
Visualization 1: Stereochemical Synthesis Pathways
Figure 1: Divergent synthesis pathways from 2-butene-1,4-diol illustrating the stereochemical control required to produce Erythritol vs. Threitol.
Part 3: Biosynthetic Pathways & Industrial Scale-up
While chemical synthesis defines the structure, biological fermentation defines the market. The industrial production of erythritol is a triumph of metabolic engineering, utilizing osmophilic yeasts like Moniliella pollinis, Trichosporonoides megachiliensis, or engineered Yarrowia lipolytica.
The Pentose Phosphate Pathway (PPP)
The causality here is osmotic stress.[2] These organisms produce erythritol as a compatible solute to protect against high osmotic pressure.[2] The pathway diverges from glycolysis at Glucose-6-Phosphate.
Key Metabolic Steps:
-
Oxidative Phase: Glucose-6-P
Ribulose-5-P (Generates NADPH). -
Non-Oxidative Phase: Transketolase/Transaldolase reactions yield Erythrose-4-Phosphate (E4P) .
-
Dephosphorylation: E4P
Erythrose. -
Reduction: Erythrose
Erythritol (via Erythrose Reductase, consuming NADPH).
Visualization 2: Industrial Fermentation Workflow
Figure 2: The metabolic flux from Glucose to Erythritol within an osmophilic yeast cell, highlighting the critical Pentose Phosphate Pathway junction.
Part 4: Experimental Protocols
Protocol A: Chemical Synthesis (Stereochemical Validation)
Objective: To synthesize meso-erythritol from cis-2-butene-1,4-diol via syn-hydroxylation. This protocol is for research/validation purposes only to demonstrate stereocontrol.
Reagents:
-
Substrate: cis-2-Butene-1,4-diol (10 mmol)
-
Oxidant: N-Methylmorpholine N-oxide (NMO) (50% aq. solution, 11 mmol)
-
Catalyst: Osmium Tetroxide (
) (2.5 wt% in t-BuOH, 0.2 mol%) -
Solvent: Acetone/Water (10:1)
Methodology:
-
Setup: In a 100mL round-bottom flask, dissolve cis-2-butene-1,4-diol in Acetone/Water.
-
Addition: Add NMO solution. Stir at room temperature.
-
Catalysis: Add
solution dropwise. Caution: OsO4 is highly toxic and volatile. Use a fume hood. -
Reaction: The solution will turn dark (osmate ester formation) and then lighten as NMO regenerates the catalyst. Stir for 12 hours.
-
Quenching: Add solid sodium sulfite (
) to quench excess oxidant and precipitate osmium salts. Stir for 1 hour. -
Isolation: Filter the salts. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol.
-
Validation: Verify Melting Point (121°C) and lack of optical rotation (polarimetry).
Protocol B: Industrial Fermentation (High-Yield Production)
Objective: To produce erythritol using Moniliella pollinis under high osmotic stress.
Media Composition (per Liter):
-
Glucose: 300g (Carbon Source & Osmotic Agent)
-
Yeast Extract: 10g (Nitrogen Source)
- : 2g
- : 1g
Workflow:
-
Inoculum Prep: Cultivate M. pollinis in seed medium (100g/L glucose) for 24h at 30°C.
-
Fermentation: Inoculate production fermenter (5L vessel) at 10% v/v.
-
Conditions:
-
Temperature: 30°C.
-
pH: Maintain at 4.0–5.0 (Automatic NaOH addition).
-
Aeration: 1.0 vvm (volume per volume per minute). High oxygen transfer is critical for the oxidative PPP.
-
-
Recovery: After 96-120 hours, centrifuge to remove biomass.
-
Purification: Pass supernatant through ion-exchange resins (cation/anion) and activated carbon to remove color/salts.
-
Crystallization: Concentrate via evaporation to 60% Brix, then cool slowly to 10°C to crystallize >99% pure erythritol.
Part 5: Comparative Data Analysis
The following table contrasts the two isomers and their production methods, highlighting why Erythritol became the industrial standard over Threitol.
| Feature | Erythritol (meso) | Threitol (dl) |
| Stereochemistry | Achiral (Plane of symmetry) | Chiral (Enantiomeric pair) |
| Melting Point | 121°C | 88–90°C |
| Solubility (H2O) | High (~60 g/100mL) | Very High |
| Digestibility | ~90% excreted unchanged in urine | Metabolized differently (less studied) |
| Primary Production | Fermentation (Scalable) | Chemical Synthesis (Expensive) |
| Market Status | GRAS Approved Sweetener | Research Reagent |
References
-
Stenhouse, J. (1848). "Examination of the proximate principles of some of the lichens." Philosophical Transactions of the Royal Society of London, 138, 63-89. Link
-
Fischer, E. (1890). "Ueber die Configuration des Traubenzuckers und seiner Isomeren." Berichte der deutschen chemischen Gesellschaft, 23(2), 2114-2141. Link
-
Moon, H. J., et al. (2010).[2] "Biotechnological production of erythritol and its applications." Applied Microbiology and Biotechnology, 86(4), 1017-1025. Link
-
Schröder, M. (1980). "Osmium tetraoxide cis hydroxylation of unsaturated substrates." Chemical Reviews, 80(2), 187-213. Link
-
Regnat, K., et al. (2018). "Erythritol as sweetener—wherefrom and whereto?" Applied Microbiology and Biotechnology, 102, 587–595. Link
Sources
stereoisomers of butane-1,2,3,4-tetrol and their properties
An In-depth Technical Guide to the Stereoisomers of Butane-1,2,3,4-tetrol: Structure, Properties, and Applications
Abstract
Butane-1,2,3,4-tetrol, a four-carbon sugar alcohol, presents a compelling case study in stereoisomerism, with its two chiral centers giving rise to three distinct stereoisomers: a meso compound (erythritol) and a pair of enantiomers (D- and L-threitol). The subtle variations in the spatial arrangement of their hydroxyl groups confer markedly different physicochemical and biological properties, impacting their applications, which range from common food additives to specialized roles in chemical synthesis and cryoprotection. This guide provides a detailed exploration of these stereoisomers, targeting researchers and professionals in drug development and chemical sciences. We will delve into the structural nuances, comparative properties, and the significant role of chirality in their function, particularly in emerging applications like the synthesis of novel amphiphiles for membrane protein research.
Foundational Principles: Stereochemistry of Butane-1,2,3,4-tetrol
The core structure of butane-1,2,3,4-tetrol features two stereogenic centers at the C2 and C3 positions.[1] Each of these carbon atoms is bonded to four different substituent groups, making them chiral and capable of existing in different spatial configurations.[1] The specific arrangement of the hydroxyl (-OH) groups at these centers dictates the identity and properties of the resulting isomer.
The stereochemical relationship between these isomers can be visualized as follows:
Caption: Relationship between the stereoisomers of butane-1,2,3,4-tetrol.
Detailed Analysis of Stereoisomers
Meso-Erythritol: The Achiral Diastereomer
Erythritol is the common name for (2R,3S)-butane-1,2,3,4-tetrol.[2] Despite possessing two chiral centers, it is an achiral meso compound. This is due to an internal plane of symmetry that renders the molecule superimposable on its mirror image.[1] Consequently, erythritol is optically inactive.[1]
-
Structure and Conformation: The defining feature is the opposite configuration at the C2 and C3 positions ((2R,3S)).[1] This arrangement places the hydroxyl groups on opposite sides of the carbon backbone in a Fischer projection.
-
Physicochemical Properties: Erythritol is a white crystalline powder that is freely soluble in water.[1] It has a sweetness level of about 60-70% that of sucrose and is known for producing a cooling sensation in the mouth due to its negative heat of solution.[3]
-
Biological Significance and Applications:
-
Low-Calorie Sweetener: Erythritol is widely used as a sugar substitute in food and beverages.[4] It is commercially produced by the fermentation of glucose by osmophilic yeasts.[2][4]
-
Metabolic Profile: It is rapidly absorbed in the small intestine and largely excreted unchanged in the urine, contributing to its near-zero caloric value.[3]
-
Dental Health: Erythritol is non-cariogenic and may help prevent tooth decay by inhibiting the growth of oral bacteria like Streptococcus mutans.[2][3]
-
Emerging Health Concerns: Recent studies have suggested a potential link between high circulating levels of erythritol and an increased risk of adverse cardiovascular events, possibly through enhanced platelet activation and thrombosis.[5][6] This area of research is active and warrants further investigation to understand the clinical implications.
-
The Threitol Enantiomers: A Chiral Pair
Threitol exists as a pair of non-superimposable mirror images, D-threitol ((2R,3R)-butane-1,2,3,4-tetrol) and L-threitol ((2S,3S)-butane-1,2,3,4-tetrol).[7][8] Unlike erythritol, they lack an internal plane of symmetry and are therefore optically active.[1] D- and L-threitol are diastereomers of erythritol.[8]
-
Structure and Conformation: In the threitol isomers, the hydroxyl groups at C2 and C3 are on the same side of the carbon chain in a Fischer projection.[1] The (2R,3R) and (2S,3S) configurations define the D- and L-enantiomers, respectively.[9]
-
Physicochemical Properties: Threitol is also a water-soluble sugar alcohol. Recent sensory evaluations indicate its sweetness is nearly equivalent to that of sucrose, which is higher than erythritol.[10]
-
Biological Significance and Applications:
-
Natural Occurrence: Threitol is found in nature, for instance in the edible fungus Armillaria mellea.[8] It also functions as a cryoprotectant (antifreeze agent) in some organisms, such as the Alaskan beetle Upis ceramboides.[8]
-
Chemical Synthesis: It is a valuable intermediate in the chemical synthesis of other chiral compounds.[8]
-
Potential Sweetener: Due to its favorable sweetness profile and low caloric potential, threitol is being investigated as a novel low-calorie sweetener.[10][11] Toxicological studies have so far indicated its safety for consumption.[10][11]
-
The distinct stereochemical structures of erythritol and threitol are best visualized through Fischer projections.
Caption: Fischer projections of butane-1,2,3,4-tetrol stereoisomers.
Comparative Data Summary
The distinct properties of these stereoisomers are summarized below for direct comparison.
| Property | Meso-Erythritol | D-Threitol | L-Threitol |
| Systematic Name | (2R,3S)-Butane-1,2,3,4-tetrol | (2R,3R)-Butane-1,2,3,4-tetrol | (2S,3S)-Butane-1,2,3,4-tetrol |
| Chirality | Achiral (meso) | Chiral | Chiral |
| Optical Activity | Inactive[1] | Optically Active | Optically Active |
| Melting Point | 121.5 °C | 89-90 °C | 89-90 °C |
| Sweetness (vs Sucrose) | ~70%[3] | 80-90%[10] | 80-90% |
| Primary Application | Low-calorie sweetener[4] | Chemical intermediate[8] | Chemical intermediate[8] |
| Natural Occurrence | Fruits, fermented foods[4] | Fungi, insects[8] | Fungi, insects |
The Role of Stereochemistry in Advanced Applications: Membrane Protein Stabilization
The critical importance of stereochemistry extends beyond basic physical properties into advanced applications such as drug development and structural biology. A compelling example is the design of novel amphiphiles for the stabilization of membrane proteins, which are notoriously difficult to study outside of their native lipid environment.[9][12]
A novel class of amphiphiles, Butane-1,2,3,4-tetrol-based Maltosides (BTMs), has been developed where the stereochemistry of the butane-tetrol linker region plays a crucial role.[9][12] In these molecules, the butane-tetrol core connects two hydrophobic alkyl chains and two hydrophilic maltoside headgroups.[9]
-
Experimental Insight: Studies synthesizing BTMs with (2R,3S), (2R,3R), and (2S,3S) linkers revealed that these stereoisomeric detergents exhibit markedly different efficacy in stabilizing various membrane proteins.[12] This demonstrates that the specific spatial orientation of the linker, dictated by its chirality, directly influences the detergent's interaction with the protein's hydrophobic and hydrophilic surfaces.[12]
This finding underscores a vital design principle: stereochemistry is not a trivial detail but a critical parameter for optimizing molecular tools in drug development and structural biology.
Experimental Protocols
Synthesis of a Butane-tetrol Derivative: Erythritol Dicarbonate
This protocol provides an example of how the butane-tetrol core can be chemically modified, a common first step in creating more complex molecules like the BTMs discussed previously.
Objective: To synthesize erythritol dicarbonate (EDC) from meso-erythritol and dimethyl carbonate (DMC).
Causality: This reaction creates cyclic carbonate groups from vicinal diols, a robust transformation that protects the hydroxyl groups and provides reactive sites for further modification, such as polymerization to polyhydroxyurethanes.[13]
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve meso-erythritol in dimethyl carbonate (DMC).
-
Catalyst Addition: Add a catalytic amount of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).
-
Reaction Condition: Heat the mixture under reflux. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture. The product, EDC, can be purified by recrystallization from an appropriate solvent to yield monolithic crystals.
-
Characterization: Confirm the structure of the synthesized EDC using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to verify the stereochemistry.[13]
Caption: Workflow for the synthesis of Erythritol Dicarbonate (EDC).
Conclusion
The stereoisomers of butane-1,2,3,4-tetrol—erythritol and the threitols—provide a clear and compelling illustration of how subtle changes in 3D molecular architecture can lead to profound differences in physical, chemical, and biological properties. While erythritol is an established food additive, recent research highlights the need for ongoing evaluation of its physiological effects. Concurrently, threitol is emerging as a promising new sweetener and a valuable chiral building block. For researchers in drug development and materials science, the key takeaway is the paramount importance of stereochemical control. As demonstrated in the design of amphiphiles for membrane proteins, harnessing the specific properties of each stereoisomer opens new avenues for creating highly effective and specialized molecular tools.
References
-
ResearchGate. (n.d.). Illustration of the isomers of butane-1,2,3,4-tetrol using the 2D Fisher projection. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, October 5). Butane-1,2,3,4-tetraol-based amphiphilic stereoisomers for membrane protein study. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 1,2,3,4-Butanetetrol, [S-(R,R)]-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016, October 5). Butane-1,2,3,4-tetraol-based amphiphilic stereoisomers for membrane protein study: importance of chirality in the linker region. PMC. Retrieved from [Link]
-
Science Publishing Group. (n.d.). Erythritol Chemical Structure, Biosynthesis Pathways, Properties, Applications, and Production. Retrieved from [Link]
-
Wikipedia. (n.d.). Threitol. Retrieved from [Link]
-
PubChem. (n.d.). (2S,3R)-butane-1,2,3,4-tetrol;(3S,4S,5R)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of erythritol (EDC) or threitol dicarbonate (TDC) from.... Retrieved from [Link]
-
MDPI. (n.d.). Threitol, a Novel Functional Sugar Alcohol Biosynthesized by Engineered Yarrowia lipolytica, Has the Potential as a Low-Calorie Sugar-Reducing Sweetener. Retrieved from [Link]
-
ResearchGate. (2023, July 16). (PDF) Threitol, a Novel Functional Sugar Alcohol Biosynthesized by Engineered Yarrowia lipolytica.... Retrieved from [Link]
-
Wikipedia. (n.d.). Erythritol. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Recent advances in biological production of erythritol. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Sweeteners: erythritol, xylitol and cardiovascular risk—friend or foe?. PubMed Central. Retrieved from [Link]
-
CU Boulder Today. (2023, July 14). Common sugar substitute shown to impair brain cells, boost stroke risk. Retrieved from [Link]
Sources
- 1. Buy Butane-1,2,3,4-tetrol | 7541-59-5 [smolecule.com]
- 2. Erythritol - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Erythritol Chemical Structure, Biosynthesis Pathways, Properties, Applications, and Production, International Journal of Microbiology and Biotechnology, Science Publishing Group [sciencepublishinggroup.com]
- 5. Sweeteners: erythritol, xylitol and cardiovascular risk—friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common sugar substitute shown to impair brain cells, boost stroke risk | CU Boulder Today | University of Colorado Boulder [colorado.edu]
- 7. researchgate.net [researchgate.net]
- 8. Threitol - Wikipedia [en.wikipedia.org]
- 9. Butane-1,2,3,4-tetraol-based amphiphilic stereoisomers for membrane protein study: importance of chirality in the linker region - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Advanced Theoretical Modeling of Butane-1,2,3,4-tetrol: Conformational Dynamics and Macromolecular Stabilization
Executive Summary Butane-1,2,3,4-tetrol, existing primarily as the meso-isomer erythritol and the chiral threitol , represents a critical class of polyols in drug formulation and protein stabilization. Its unique ability to form intramolecular hydrogen bond networks while modulating the solvent structure of water makes it a prime candidate for cryoprotection and excipient engineering. This technical guide provides a rigorous theoretical framework for modeling these interactions, moving from ab initio electronic structure calculations to bulk Molecular Dynamics (MD) simulations of protein-co-solvent systems.
Electronic Structure & Conformational Landscape
Stereochemical Architecture
The modeling of butane-1,2,3,4-tetrol requires precise differentiation between its stereoisomers. The meso-form (erythritol) possesses a plane of symmetry, whereas threitol exists as a chiral pair (
-
Erythritol (meso): Characterized by a specific "sickle" conformation in the gas phase.
-
Threitol (D/L): Tends to adopt extended planar zigzag conformations or cyclic H-bonded structures depending on the environment.
Density Functional Theory (DFT) Methodology
To accurately parameterize force fields for MD, one must first map the potential energy surface (PES) using DFT.
Recommended Protocol:
-
Functional: B3LYP or ωB97X-D (to account for dispersion forces critical in H-bonding).
-
Basis Set: 6-311++G(d,p) or aug-cc-pVTZ.
-
Solvation Model: PCM (Polarizable Continuum Model) for aqueous baselines.
Key Mechanistic Insight:
Calculations reveal that the lowest energy conformer of gas-phase erythritol forms a 7-membered intramolecular hydrogen bond ring between the terminal hydroxyl groups (
Workflow: DFT Parameterization
Solvation Dynamics & Hydration Mechanisms
Force Field Selection
For bulk simulations, the choice of force field dictates the accuracy of hydration free energies and diffusion coefficients.
| Force Field | Applicability | Pros | Cons |
| CHARMM36 | High | Excellent for carbohydrate/polyol-protein interactions. | Requires careful setup of custom residues if not in standard lib. |
| OPLS-AA | High | Good balance for organic liquids and solvation energies. | Torsional barriers for polyols may need re-fitting from DFT. |
| GLYCAM06 | Medium | Specialized for sugars; transferable to polyols. | Can be computationally expensive; specific to ether/hydroxyl linkages. |
The Water-Polyol Interface
Erythritol acts as a "structure maker" in water, but its mechanism differs from larger sugars like trehalose. It does not merely replace water; it fits into the tetrahedral water network.
Critical Analysis:
MD simulations must quantify the Radial Distribution Function (RDF) ,
Self-Validating Metric:
Calculate the Hydrogen Bond Lifetime (
-
If
, the solute retards water dynamics (cryoprotective effect). -
Typical
at 300K is ~1-2 ps. Erythritol should exhibit interactions in the 3-5 ps range.
Macromolecular Stabilization: The Preferential Exclusion Model
The primary utility of erythritol in drug development is protein stabilization. The theoretical model governing this is Preferential Interaction Theory (Timasheff).
Mechanism of Action
Erythritol is preferentially excluded from the protein surface (domain of preferential hydration). This creates a thermodynamic force that favors the compact (native) state of the protein over the unfolded (denatured) state, as the unfolded state would require a larger surface area of exclusion, which is energetically unfavorable in the presence of the co-solvent.
Thermodynamic Causality:
Stabilization Pathway Diagram
Comprehensive Simulation Protocol
This protocol outlines the setup for an MD simulation of an Erythritol-Protein system using GROMACS/CHARMM36.
Phase 1: System Construction
-
Topology Generation:
-
Use CGenFF (CHARMM General Force Field) to generate the erythritol topology (ery.str) from the DFT-optimized PDB structure.
-
Validate penalty scores; if high (>10), refine partial charges using QM target data.
-
-
Solvation:
-
Insert protein into a cubic box (min distance 1.0 nm to edge).
-
Add water (TIP3P) and Erythritol to achieve desired molarity (e.g., 0.5 M).
-
Note: Random placement of co-solvent is preferred to avoid initial bias.
-
Phase 2: Energy Minimization & Equilibration
-
Minimization:
-
Steepest descent (5000 steps) to remove steric clashes.
-
Check:
.
-
-
NVT Equilibration (Heating):
-
Restrain protein backbone.
-
Heat to 300K over 100 ps using V-rescale thermostat.
-
Causality: Allows solvent/co-solvent to relax around the restrained protein without disturbing the fold.
-
-
NPT Equilibration (Density):
Phase 3: Production & Analysis
-
Production Run:
-
Remove restraints.[3]
-
Run for >100 ns to sample conformational transitions.
-
Time step: 2 fs (with LINCS constraints on H-bonds).
-
-
Analysis Metrics:
-
RMSD: Protein stability over time.
-
SASA (Solvent Accessible Surface Area): Correlation with erythritol exclusion.
-
Preferential Interaction Coefficient (
):-
A negative
confirms preferential exclusion.
-
-
References
-
Conformational Analysis of Erythritol
- Title: Conformational study of erythritol and threitol in the gas state by density functional theory calcul
- Source: PubMed / NIH.
-
URL:[Link]
-
Hydration Dynamics
- Title: Revisiting Hydrogen Bond Thermodynamics in Molecular Simul
- Source: Journal of Chemical Theory and Computation (via Sci-Hub/ResearchG
-
URL:[Link]
-
Protein Stabilization Mechanism
- Title: Mechanism of Stabilization of Proteins by Poly-hydroxy Co-solvents: Concepts and Implic
- Source: American Pharmaceutical Review.
-
URL:[Link]
-
Force Field Parameters
-
MD Simulation of Sugar Alcohols
- Title: Melting Point Depression and Phase Identification of Sugar Alcohols Encapsul
- Source: UC Berkeley / eScholarship.
-
URL:[Link]
Sources
Whitepaper: The Discovery and Elucidation of Threitol as a Novel Cryoprotectant in the Alaskan Beetle, Upis ceramboides
For Distribution To: Researchers, scientists, and drug development professionals
Abstract
In the realm of cryobiology, the quest for novel cryoprotective agents (CPAs) is driven by the need for more effective and less toxic methods of preserving biological materials. Nature, particularly the insect world, offers a rich repository of such molecules, honed by millions of years of evolution to survive extreme temperatures. This technical guide delves into the seminal discovery of D-threitol as a potent cryoprotectant in the freeze-tolerant Alaskan beetle, Upis ceramboides. We will explore the initial observations that led to its identification, the sophisticated analytical techniques employed to elucidate its biosynthetic pathway, and the physiological mechanisms by which it confers remarkable cold hardiness. This document is intended to provide researchers and drug development professionals with a comprehensive understanding of this unique cryoprotectant, from its biological context to detailed experimental workflows for its study, fostering insights that may inspire the development of next-generation cryopreservation technologies.
Introduction: The Challenge of Insect Freeze Tolerance
Insects inhabiting temperate and polar regions have evolved two primary strategies to survive sub-zero temperatures: freeze avoidance and freeze tolerance. Freeze-avoiding insects invest energy in synthesizing antifreeze proteins and polyols to lower the supercooling point of their bodily fluids, preventing the formation of ice crystals. In contrast, freeze-tolerant insects, such as the Alaskan beetle Upis ceramboides, can endure the formation of ice in their extracellular fluids. This remarkable adaptation is contingent on the production and accumulation of high concentrations of low-molecular-weight cryoprotectants. These molecules protect cellular structures from the damaging effects of ice formation and the associated osmotic stress. While glycerol and trehalose are common cryoprotectants in the insect world, the discovery of D-threitol in U. ceramboides represents a unique and highly effective cryoprotective strategy.[1][2] This beetle can survive temperatures as low as -60°C in its overwintering state, a feat largely attributable to the accumulation of threitol in its hemolymph.[3]
The Landmark Discovery in Upis ceramboides
The identification of threitol as a key player in the extraordinary cold hardiness of Upis ceramboides was a significant advancement in our understanding of insect cryoprotection. Initial investigations into the hemolymph composition of winter-acclimatized beetles revealed the presence of high concentrations of two polyols: sorbitol and the biologically rare four-carbon sugar alcohol, threitol.[1][3] Notably, U. ceramboides is the only animal known to accumulate such high concentrations of threitol for cryoprotection.[1][3] In summer, when these beetles are not freeze-tolerant, neither sorbitol nor threitol are detectable in their hemolymph.[1] This seasonal correlation provided strong evidence for the cryoprotective role of these compounds.
Quantitative Analysis of Cryoprotectants
The concentration of threitol in the hemolymph of winter-acclimatized U. ceramboides can reach approximately 250 mM, working in concert with sorbitol, which can be present at even higher concentrations.[1] This synergistic accumulation of polyols is crucial for the beetle's ability to withstand extreme cold.
| Cryoprotectant | Typical Concentration in Winter-Acclimatized U. ceramboides Hemolymph |
| D-Threitol | ~250 mM |
| Sorbitol | >250 mM |
Elucidating the Biosynthetic Pathway of Threitol
A critical step in understanding the significance of threitol as a cryoprotectant was to unravel its metabolic origin. The prevailing hypothesis was that, like other polyols, threitol synthesis in insects would originate from intermediates of glycolysis or the pentose phosphate pathway (PPP). The groundbreaking work of Walters et al. employed 13C-labeled glucose isotopomers and Nuclear Magnetic Resonance (NMR) spectroscopy to trace the metabolic fate of carbon atoms, providing definitive evidence for the biosynthetic route of threitol.[1][3]
The in vivo experiments demonstrated that carbons 3 through 6 of glucose were converted into carbons 1 through 4 of threitol.[1][3] This specific labeling pattern is characteristic of a four-carbon sugar produced via the pentose phosphate pathway.[1] Further in vitro studies confirmed that threitol is synthesized from erythrose 4-phosphate (E4P), a C4 intermediate of the PPP.[1][3]
Enzymatic Steps of Threitol Synthesis
The conversion of E4P to threitol involves a series of enzymatic reactions:
-
Isomerization/Epimerization: Erythrose 4-phosphate is converted to threose 4-phosphate. The exact enzymatic mechanism for this step remains an area of active investigation.[1]
-
Reduction: Threose 4-phosphate is then reduced by an NADPH-dependent polyol dehydrogenase to form threitol 4-phosphate.[1][3]
-
Dephosphorylation: Finally, a sugar phosphatase removes the phosphate group from threitol 4-phosphate to yield free threitol.[1][3]
Interestingly, the sugar phosphatase exhibits a preference for threitol 4-phosphate over erythritol 4-phosphate, which helps to explain the selective accumulation of high concentrations of threitol without a corresponding buildup of its diastereomer, erythritol.[1][3]
Visualization of the Threitol Biosynthetic Pathway
Caption: Biosynthetic pathway of threitol from glucose in Upis ceramboides.
Experimental Protocols for the Study of Threitol
The following sections provide a detailed, step-by-step methodology for the key experiments involved in the identification and characterization of threitol as an insect cryoprotectant. These protocols are designed to be a self-validating system, ensuring reproducibility and accuracy.
Hemolymph Collection from Upis ceramboides
Causality Behind Experimental Choices: The collection of pure hemolymph is critical to avoid contamination from other tissues that could interfere with subsequent analyses. Anesthetization by cold exposure minimizes stress to the insect and reduces the activity of enzymes that could alter the metabolite profile.
Protocol:
-
Anesthetization: Place adult U. ceramboides beetles at -18°C for 120 seconds to induce cold anesthesia.
-
Surface Sterilization: Briefly immerse the anesthetized beetle in 75% ethanol for 30 seconds to sterilize the exoskeleton, then wipe dry with a sterile cotton swab.
-
Puncture and Collection: Using a sterile dissecting pin, carefully puncture the soft membrane at the base of a leg or between the head and thorax.
-
Hemolymph Extraction: Gently apply pressure to the abdomen to encourage a droplet of hemolymph to exude from the puncture site.
-
Capillary Action: Collect the hemolymph droplet using a pre-chilled glass capillary tube.
-
Sample Storage: Immediately transfer the collected hemolymph into a microcentrifuge tube and flash-freeze in liquid nitrogen. Store at -80°C until analysis.
13C-Labeling and NMR Analysis for Pathway Elucidation
Causality Behind Experimental Choices: 13C is a stable isotope that can be traced through metabolic pathways. By providing 13C-labeled glucose as a precursor, the resulting labeled threitol can be analyzed by 13C NMR to determine which carbon atoms from glucose were incorporated. This provides unambiguous evidence of the metabolic route.
Experimental Workflow:
Caption: Experimental workflow for 13C-labeling and NMR analysis.
Protocol:
-
Preparation of Labeled Substrate: Dissolve 13C-labeled glucose (e.g., [1-13C]glucose, [6-13C]glucose) in a sterile saline solution suitable for insects.
-
Injection: Inject a precise volume of the labeled glucose solution into the hemocoel of cold-anesthetized beetles using a micro-syringe.
-
Incubation: Maintain the injected beetles at a low temperature (e.g., 0°C) for a specified period (e.g., 6 days) to allow for the metabolism of the labeled glucose.[1]
-
Hemolymph Collection: Collect hemolymph from the beetles as described in section 4.1.
-
NMR Sample Preparation:
-
Pool hemolymph samples from several individuals to ensure a sufficient concentration of metabolites for NMR detection.
-
Add a known concentration of a reference standard (e.g., DSS) for chemical shift referencing and quantification.
-
Add D2O to the sample to provide a lock signal for the NMR spectrometer.
-
-
NMR Spectroscopy:
-
Acquire 13C{1H} NMR spectra on a high-field NMR spectrometer.
-
Use a pulse program with proton decoupling to enhance signal-to-noise and simplify the spectra.
-
Set acquisition parameters to ensure quantitative accuracy, including a sufficient relaxation delay.
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the peaks corresponding to threitol and other metabolites based on their chemical shifts.
-
Analyze the splitting patterns and intensities of the 13C signals to determine the position and extent of labeling, thereby deducing the metabolic pathway.
-
Quantification of Threitol and Other Polyols by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Behind Experimental Choices: GC-MS is a highly sensitive and specific technique for the separation and quantification of small molecules. Derivatization of the polyols is necessary to increase their volatility for analysis by gas chromatography.
Protocol:
-
Sample Preparation:
-
Homogenize whole beetles or hemolymph in 70% ethanol and centrifuge to precipitate proteins and other macromolecules.
-
Transfer the supernatant to a new tube and defat with hexane to remove lipids.
-
Dry the extract completely under a stream of nitrogen or in a vacuum concentrator.
-
-
Derivatization:
-
Add a solution of O-methylhydroxylamine in pyridine to the dried extract and heat at 80°C for 30 minutes to protect carbonyl groups.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat at 80°C for 30 minutes to convert the hydroxyl groups of the polyols to their trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature gradient to separate the different polyols based on their boiling points and interactions with the stationary phase.
-
Operate the mass spectrometer in scan mode to identify the polyols based on their mass spectra, and in selected ion monitoring (SIM) mode for accurate quantification.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of pure threitol and other polyol standards that have been subjected to the same derivatization procedure.
-
Calculate the concentration of threitol in the insect samples by comparing the peak areas of the samples to the calibration curve.
-
Mechanism of Cryoprotection and Future Perspectives
Threitol, like other polyols, exerts its cryoprotective effects through both colligative and non-colligative mechanisms. Colligatively, its high concentration in the hemolymph lowers the freezing point and the amount of ice formed at any given sub-zero temperature, thereby reducing cellular dehydration and mechanical damage from ice crystals. Non-colligatively, threitol is thought to stabilize proteins and membranes by preferentially being excluded from their surfaces, a phenomenon known as preferential hydration. This helps to maintain the native conformation and function of macromolecules in the face of cold and dehydration stress.
The discovery of threitol in Upis ceramboides underscores the vast potential of natural product discovery in the field of cryobiology. Further research into the unique properties of threitol and the enzymes involved in its synthesis could lead to the development of novel, highly effective, and potentially less toxic cryoprotective agents for applications in:
-
Cell and Tissue Cryopreservation: Improving the viability of preserved cells, tissues, and organs for transplantation and research.
-
Drug Formulation: Stabilizing therapeutic proteins and other biologics during storage and transport.
-
Food Science: Enhancing the quality of frozen foods by controlling ice crystal growth.
By understanding the intricate molecular mechanisms that allow insects like Upis ceramboides to survive in extreme environments, we can unlock new strategies to preserve biological materials and advance numerous fields of science and medicine.
References
-
Walters, K. R. Jr., Serianni, A. S., Sformo, T., Barnes, B. M., & Duman, J. G. (2009). Cryoprotectant Biosynthesis and the Selective Accumulation of Threitol in the Freeze-tolerant Alaskan Beetle, Upis ceramboides. Journal of Biological Chemistry, 284(25), 16822–16831. [Link]
-
Walters, K. R. Jr., Pan, Q., Serianni, A. S., & Duman, J. G. (2009). Cryoprotectant biosynthesis and the selective accumulation of threitol in the freeze-tolerant Alaskan beetle, Upis ceramboides. PubMed, 19403530. [Link]
-
Rozell, N. (2007). Alaska beetles survive 'unearthly' temperatures. University of Alaska Fairbanks Geophysical Institute. [Link]
-
Preprints.org. (2025). Cryoprotectant Accumulation and Insect Cold Tolerance: Mechanisms, Adaptations, and Evolutionary Perspectives. Preprints.org. [Link]
-
Miller, L. K., & Smith, J. S. (1975). Production of threitol and sorbitol by an adult insect: association with freezing tolerance. Nature, 258(5535), 519–520. [Link]
-
Wikipedia. (n.d.). Threitol. In Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). D-Threitol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Methodological & Application
NMR spectroscopy for structural elucidation of butane-1,2,3,4-tetrol derivatives
An Application Guide to Nuclear Magnetic Resonance (NMR) Spectroscopy for the Structural Elucidation of Butane-1,2,3,4-tetrol Derivatives
Authored by: A Senior Application Scientist
Introduction
Butane-1,2,3,4-tetrol, a polyol with two chiral centers, exists as three stereoisomers: the enantiomeric pair D- and L-threitol, and the achiral meso-erythritol.[1] These core structures and their derivatives are significant in various fields, including medicinal chemistry and materials science, where stereochemistry profoundly influences biological activity and material properties.[2][3] Consequently, unambiguous structural and stereochemical assignment is a critical step in their synthesis and application.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing unparalleled insight into molecular connectivity and three-dimensional arrangement in solution.[4] Unlike mass spectrometry, which provides molecular weight, or IR spectroscopy, which identifies functional groups, NMR allows for a complete reconstruction of the molecular puzzle—from the carbon backbone to the relative orientation of substituents.
This guide provides a comprehensive overview of the application of modern NMR techniques for the structural elucidation of butane-1,2,3,4-tetrol derivatives. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower users to make informed experimental choices and confidently interpret their data. The narrative emphasizes a self-validating approach, where data from multiple experiments are integrated to build an irrefutable structural hypothesis.
Pillar 1: The Theoretical Framework - Why These Experiments Work
A successful structural elucidation hinges on understanding what each NMR experiment reveals. For polyols like butane-1,2,3,4-tetrol derivatives, the key is to move beyond simple 1D spectra and leverage the power of multi-dimensional correlations and through-space interactions.
-
Chemical Shift (δ): The position of a signal in an NMR spectrum (¹H or ¹³C) is exquisitely sensitive to the local electronic environment of the nucleus. In diastereomers, such as erythro and threo derivatives, the spatial arrangement of atoms is different, leading to distinct electronic environments and, therefore, different chemical shifts for analogous protons and carbons.[5] This is the fundamental basis for using NMR to distinguish stereoisomers.
-
Spin-Spin (J) Coupling: This phenomenon, observed as signal splitting in ¹H NMR, provides direct evidence of through-bond connectivity. The magnitude of the coupling constant between two vicinal protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus relationship. This is a cornerstone for determining relative stereochemistry in acyclic systems. A larger coupling constant typically indicates an anti-periplanar arrangement of protons, while a smaller coupling constant suggests a gauche relationship.
-
The Nuclear Overhauser Effect (NOE): Unlike J-coupling, the NOE is a through-space interaction. It allows for the detection of protons that are physically close to each other (typically < 5 Å), regardless of whether they are connected through bonds.[5] This is an indispensable tool for confirming stereochemical assignments derived from J-coupling analysis.
-
Two-Dimensional (2D) NMR Spectroscopy: While 1D spectra can become crowded and difficult to interpret, 2D NMR spreads the information across two frequency axes, resolving overlap and revealing correlations between nuclei.[6] The essential experiments for this application are:
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H J-coupling networks, allowing for the tracing of proton connectivity throughout the carbon chain.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached, providing unambiguous ¹H-C one-bond connections.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds.[7] This is crucial for connecting spin systems separated by quaternary carbons or heteroatoms and for confirming the overall carbon skeleton.
-
Pillar 2: Field-Proven Methodologies and Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the correct choice of experimental parameters.
Protocol 1: Optimized Sample Preparation
Causality: The goal of sample preparation is to create a magnetically homogeneous solution at an appropriate concentration, free from interfering signals or particulate matter that can degrade spectral quality.[8][9]
Step-by-Step Methodology:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble. For most butane-1,2,3,4-tetrol derivatives, Deuterium Oxide (D₂O) or DMSO-d₆ are excellent first choices. D₂O has the advantage of exchanging with hydroxyl protons (-OH), simplifying the spectrum by removing their signals and couplings. If observing -OH protons is desired (e.g., for hydrogen bonding studies), DMSO-d₆ is a superior choice as the exchange rate is much slower.[10]
-
Analyte Concentration: Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 15-25 mg for a full suite of 2D NMR experiments.[9] Dissolve this in 0.5-0.6 mL of the chosen deuterated solvent. This concentration provides a good balance between signal-to-noise and avoiding solubility or viscosity issues.
-
Internal Standard: Add an internal reference standard for accurate chemical shift calibration. For D₂O, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is commonly used. For organic solvents like DMSO-d₆, tetramethylsilane (TMS) is the standard. The residual solvent peak can also be used as a secondary reference.[11]
-
Filtration: To remove any suspended solid particles that severely degrade spectral resolution, filter the sample directly into a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent).[9] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Final Check: Ensure the sample height in the tube is appropriate for the spectrometer's probe (typically 4-5 cm).[9]
Protocol 2: Systematic Data Acquisition Workflow
Causality: A hierarchical approach to data acquisition is most efficient. Start with fast, information-rich 1D experiments to assess the sample and then proceed to the longer, more detailed 2D experiments.
Step-by-Step Methodology:
-
¹H NMR Acquisition:
-
Acquire a standard, quantitative ¹H NMR spectrum.
-
Purpose: To determine the number of distinct proton environments, their relative ratios (from integration), and their connectivity (from splitting patterns). This provides the initial overview of the molecule's proton framework.
-
-
¹³C and DEPT Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Immediately follow with a DEPT-135 experiment.[12]
-
Purpose: The ¹³C spectrum reveals the number of unique carbon environments. The DEPT-135 experiment is critical for determining the multiplicity of each carbon: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent. This information is foundational for building the carbon skeleton.
-
-
2D COSY Acquisition:
-
Run a standard gradient-enhanced (gCOSY) experiment.
-
Purpose: To establish proton-proton connectivity. Cross-peaks in the COSY spectrum connect protons that are J-coupled (typically over 2 or 3 bonds).[13] For a butane-tetrol derivative, this will allow you to "walk" down the H1-H2-H3-H4 backbone.
-
-
2D HSQC Acquisition:
-
Run a standard sensitivity-enhanced HSQC experiment.
-
Purpose: To link the proton and carbon frameworks. Each cross-peak in the HSQC spectrum represents a direct, one-bond connection between a proton and a carbon.[7] This allows for the confident assignment of carbon chemical shifts based on the already-assigned proton shifts.
-
-
2D HMBC Acquisition:
-
Run a standard gHMBC experiment.
-
Purpose: To piece together the complete molecular structure. The HMBC spectrum shows correlations between protons and carbons over 2-3 bonds.[7] This is invaluable for connecting fragments identified by COSY and for assigning non-protonated carbons (e.g., carbonyls or quaternary centers in more complex derivatives).
-
Pillar 3: Data Interpretation - A Self-Validating Workflow
The power of this NMR suite lies in its synergistic and self-validating nature. Data from each experiment should corroborate the others, leading to a single, consistent structural assignment.
Structural Elucidation Workflow Diagram
The following diagram illustrates the logical flow for interpreting the NMR data to determine the full structure of a butane-1,2,3,4-tetrol derivative.
Caption: A logical workflow for NMR-based structural elucidation.
Key Correlation Diagram
This diagram shows the expected key correlations for a generic butane-1,2,3,4-tetrol backbone.
Caption: Key COSY and HMBC correlations for the butane-tetrol core.
Data Presentation: Reference Chemical Shifts
Distinguishing between the erythro and threo diastereomers is often possible by direct comparison of their NMR spectra, as their chemical shifts will differ.[2] The following table provides typical chemical shift values for the parent compounds in D₂O, which serve as a valuable reference point when analyzing derivatives.
| Compound | Carbon | ¹³C δ (ppm) | Proton(s) | ¹H δ (ppm) |
| meso-Erythritol | C1, C4 | ~65.3 | H1, H4 | ~3.64, ~3.77 |
| C2, C3 | ~74.7 | H2, H3 | ~3.69 | |
| D/L-Threitol | C1, C4 | ~65.4 | H1, H4 | ~3.64, ~3.72 |
| C2, C3 | ~74.3 | H2, H3 | ~3.74 |
Note: Data sourced from the Human Metabolome Database and PubChem.[14][15] Actual values may vary slightly based on concentration, pH, and temperature.
Conclusion: An Integrated, Authoritative Approach
The structural elucidation of butane-1,2,3,4-tetrol derivatives is a task perfectly suited to the capabilities of modern NMR spectroscopy. By moving beyond a simple one-dimensional analysis and embracing a suite of 2D experiments, researchers can build a complete and validated picture of their molecule. The true power of this approach lies in the cross-validation of data: COSY and HMBC build the carbon skeleton, HSQC links the proton and carbon worlds, and J-coupling and NOE analyses definitively establish the relative stereochemistry. This integrated strategy ensures a high degree of confidence in the final structure, a necessity for advancing research and development in any field that relies on these versatile molecules.
References
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Doc Brown's Chemistry. (n.d.). NMR Spectrum of Butane. Retrieved from [Link]
-
ResearchGate. (n.d.). Illustration of the isomers of butane-1,2,3,4-tetrol. Retrieved from [Link]
-
Lee, H. S., et al. (2016). Butane-1,2,3,4-tetraol-based amphiphilic stereoisomers for membrane protein study: importance of chirality in the linker region. Chemical Science, 7(12), 7041-7047. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
University of Calgary. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
-
Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance, 19A(1), 1-19. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ResearchGate. (2021, August 10). The 1H NMR Method for the Determination of the Absolute Configuration of 1,2,3-prim,sec,sec-Triols. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). NMR of carbohydrates. In Nuclear Magnetic Resonance: Volume 43. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). D-Threitol. PubChem Compound Database. Retrieved from [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2226. Retrieved from [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]
-
Toukach, P. V., & Tvaroška, I. (2013). Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. Chemical Reviews, 113(11), 8599-8641. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Applications Notes. Retrieved from [Link]
-
Mobli, M., & Charlton, A. J. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18835-18844. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra before and after polyol synthesis. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Column. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Mannina, L., et al. (2022). NMR-Based Approaches in the Study of Foods. Foods, 11(22), 3698. Retrieved from [Link]
-
Chem Survival. (2012, December 6). Determining organic structures from IR/NMR [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Erythritol. PubChem Compound Database. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Serianni, A. S., et al. (1987). Synthesis of D-erythro-2-pentulose and D-threo-2-pentulose and analysis of the 13C- and 1H-n.m.r. spectra of the 1-13C- and 2-13C-substituted sugars. Carbohydrate Research, 167, 73-89. Retrieved from [Link]
- Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
American Chemical Society. (n.d.). Macromolecules Journal. ACS Publications. Retrieved from [Link]
-
Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In D. Zhang, M. Zhu, & W. G. Humphreys (Eds.), Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Butane-1,2,3,4-tetraol-based amphiphilic stereoisomers for membrane protein study: importance of chirality in the linker region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 4. Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 6. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. ou.edu [ou.edu]
- 11. Tablas de desplazamientos químicos de las impurezas en RMN [sigmaaldrich.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. youtube.com [youtube.com]
- 14. D-Threitol | C4H10O4 | CID 169019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Erythritol | C4H10O4 | CID 222285 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Enzymatic Synthesis of Butane-1,2,3,4-tetrol (Erythritol)
Abstract & Scope
This guide details the protocol for the biocatalytic synthesis of butane-1,2,3,4-tetrol (specifically the meso-isomer, erythritol ), utilizing a recombinant Erythrose Reductase (ER) system. Unlike whole-cell fermentation, which requires complex metabolic engineering of the Pentose Phosphate Pathway (PPP), this cell-free enzymatic protocol allows for precise kinetic characterization, stereochemical control, and rapid screening of enzyme variants.
The protocol focuses on the reduction of D-erythrose to erythritol coupled with a cofactor regeneration system (Glucose Dehydrogenase/NADPH) to ensure thermodynamic drive and economic viability.
Target Audience: Metabolic Engineers, Enzymologists, and Process Chemists.
Biocatalytic Mechanism
The synthesis relies on the stereospecific reduction of the aldehyde group of D-erythrose. To prevent stoichiometric consumption of expensive cofactors (NADPH), the reaction is coupled with a recycling enzyme, Glucose Dehydrogenase (GDH).
Reaction Scheme
The following diagram illustrates the coupled redox cycle. Note the critical role of the regeneration loop in maintaining a high [NADPH]/[NADP+] ratio.
Figure 1: Coupled enzymatic cycle for erythritol synthesis. Erythrose Reductase (ER) reduces the substrate while consuming NADPH, which is immediately regenerated by Glucose Dehydrogenase (GDH) oxidizing Glucose.
Materials & Equipment
Reagents
| Reagent | Specification | Purpose |
| D-Erythrose | >95% Purity (Sigma/Merck) | Substrate |
| NADPH | Tetrasodium Salt (reduced) | Cofactor (Catalytic amount) |
| Erythrose Reductase (ER) | Recombinant Yarrowia lipolytica (YlER) or Candida magnoliae | Primary Enzyme |
| Glucose Dehydrogenase (GDH) | Bacillus sp. (commercially available) | Recycling Enzyme |
| D-Glucose | Analytical Grade | Co-substrate for recycling |
| Zinc Sulfate (ZnSO₄) | 100 mM Stock | Activator (Critical for Y. lipolytica ER) |
| Buffer System | 50 mM Citrate (pH 3.0) OR 50 mM Phosphate (pH 7.[1]0) | See Optimization Section 5.1 |
Equipment
-
Thermostatic Shaker or Water Bath (37°C)
-
HPLC System with Refractive Index (RI) Detector[2]
-
Amine-bound HPLC Column (e.g., Zorbax NH2 or Unison UK-Amino)
-
UV-Vis Spectrophotometer (for initial activity assays at 340 nm)
Experimental Protocol
Enzyme Preparation
Note: If using crude lysate, ensure background ADH activity is quenched. This protocol assumes purified recombinant protein.
-
Thaw enzymes on ice.
-
Dilute ER to a working concentration of 1.0 U/mL in the reaction buffer.
-
Dilute GDH to 2.0 U/mL (maintain a 2:1 ratio over ER to ensure regeneration is not rate-limiting).
Synthesis Reaction (Batch Mode)
This protocol describes a 1 mL bench-scale reaction.
-
Buffer Prep: Prepare 50 mM Citrate Buffer, pH 3.0. Add ZnSO₄ to a final concentration of 0.25 mM .
-
Critical Insight:Yarrowia lipolytica ER (YlER) has a unique acidic optimum (pH 3.0) and is zinc-dependent.[3] If using Candida ER, use Phosphate Buffer pH 7.0 and omit Zinc.
-
-
Master Mix Assembly: In a 1.5 mL microcentrifuge tube, combine:
-
800 µL Buffer (Citrate pH 3.0 + Zn²⁺)
-
50 µL D-Glucose (Stock 1 M -> Final 50 mM)
-
50 µL D-Erythrose (Stock 200 mM -> Final 10 mM)
-
10 µL NADPH (Stock 10 mM -> Final 0.1 mM)
-
-
Initiation: Add 50 µL GDH and 40 µL ER enzyme solution.
-
Incubation: Incubate at 37°C with gentle shaking (600 rpm) for 2–4 hours.
-
Quenching: Stop reaction by heating at 95°C for 5 minutes or adding 100 µL of 0.1 M HCl (if using acidic HPLC mobile phase). Centrifuge at 12,000 x g for 5 min to remove precipitated protein.
Analytical Workflow (HPLC-RI)
Quantification of erythritol requires separation from the substrate (erythrose) and co-substrate (glucose).
-
Column: Amino-functionalized silica (e.g., Lichrospher 5-NH2, 250 x 4.6 mm)
-
Mobile Phase: Acetonitrile:Water (85:15 v/v), isocratic.
-
Flow Rate: 1.0 mL/min[2]
-
Temperature: 30°C
-
Detection: Refractive Index (RI) detector (35°C)
-
Injection Vol: 10–20 µL
Expected Retention Times:
-
Erythritol: ~8.5 min
-
Erythrose: ~10.2 min
-
Glucose: ~12.5 min
Optimization & Troubleshooting
Source-Dependent Conditions
The choice of enzyme source dictates the physicochemical environment.
| Parameter | Yarrowia lipolytica (YlER) | Candida magnoliae (CmER) |
| Optimum pH | 3.0 (Acidic) | 7.0 (Neutral) |
| Cofactor Preference | NADPH | NADH > NADPH |
| Metal Dependency | Zn²⁺ (0.25 mM) required | None specific |
| Km (Erythrose) | ~15 mM | ~7.9 mM |
Common Failure Modes
-
Low Conversion: Check Zn²⁺ inclusion. YlER activity drops >80% without Zinc.
-
Cofactor Exhaustion: If [Erythritol] plateaus below theoretical yield, the GDH recycling system may be failing. Spike with fresh NADPH to confirm.
-
Stereochemical Impurities: Chemical reduction (non-enzymatic) can produce threitol. Ensure negative controls (no enzyme) show zero conversion.
Workflow Visualization
The following diagram outlines the operational sequence for the validation of the protocol.
Figure 2: Step-by-step experimental workflow for erythritol synthesis and validation.
References
-
Janek, T., et al. (2017).[3] "Characterization of erythrose reductase from Yarrowia lipolytica and its influence on erythritol synthesis." Microbial Cell Factories, 16:118.[3]
-
Lee, S.J., et al. (2010). "Purification and Characterization of a Novel Erythrose Reductase from Candida magnoliae." Applied and Environmental Microbiology, 76(14).
-
Cheng, H., et al. (2018).[4] "Identification, characterization of two NADPH-dependent erythrose reductases in the yeast Yarrowia lipolytica." Microbial Cell Factories, 17:133.[4]
-
Mirończuk, A.M., et al. (2017).[5] "Functional overexpression of genes involved in erythritol synthesis in the yeast Yarrowia lipolytica." Biotechnology for Biofuels, 10:77.
-
PerkinElmer Application Note. "The Qualitative and Quantitative Analysis of Sugars and Erythritol by LC-ELSD."
Sources
- 1. Purification and Characterization of a Novel Erythrose Reductase from Candida magnoliae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Simultaneous determination of meso-erythritol and L-erythrulose in fermentation broth using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification, characterization of two NADPH-dependent erythrose reductases in the yeast Yarrowia lipolytica and improvement of erythritol productivity using metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythritol Chemical Structure, Biosynthesis Pathways, Properties, Applications, and Production, International Journal of Microbiology and Biotechnology, Science Publishing Group [sciencepublishinggroup.com]
- 5. Characterization of erythrose reductase from Yarrowia lipolytica and its influence on erythritol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Butane-1,2,3,4-tetrol (Erythritol) in Cosmetic Formulations
Introduction
Butane-1,2,3,4-tetrol, commonly known as erythritol, is a naturally occurring sugar alcohol that is gaining significant traction in the cosmetic industry.[1][2][3] Its multifunctional properties as a humectant, moisturizer, and skin-conditioning agent, coupled with an excellent safety profile, make it a compelling ingredient for a wide range of cosmetic and personal care products.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of erythritol in cosmetic formulations. It delves into the scientific principles behind its use, offers detailed formulation guidelines, and presents protocols for evaluating its efficacy.
Erythritol is a four-carbon polyol, structurally similar to other well-known humectants like glycerin.[2] It is produced through the fermentation of carbohydrates from natural sources such as corn or wheat.[2][3] Its use has been approved in numerous countries for food and pharmaceutical applications, and its safety in topical applications is well-documented.[5][6]
Physicochemical Properties and Cosmetic Functions
Understanding the fundamental properties of erythritol is crucial for its effective incorporation into cosmetic formulations.
| Property | Value | Source |
| INCI Name | Erythritol | [2] |
| Chemical Formula | C4H10O4 | [1] |
| Appearance | White, crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
| Key Functions | Humectant, Moisturizing, Skin Conditioning | [4] |
Mechanism of Action as a Humectant
Erythritol's primary function in skincare is as a humectant. Its polyol structure, rich in hydroxyl (-OH) groups, allows it to attract and bind water molecules from the environment and the deeper layers of the skin. This action helps to maintain and increase the water content of the stratum corneum, the outermost layer of the skin, leading to improved skin hydration.
Diagram: Mechanism of Humectancy
Caption: Erythritol attracts water from the atmosphere and deeper skin layers to hydrate the stratum corneum.
Synergistic Effects with Glycerin
A noteworthy characteristic of erythritol is its synergistic moisturizing effect when combined with glycerin.[2] While glycerin is a highly effective and widely used humectant, it can sometimes impart a sticky or tacky feel to formulations at higher concentrations. The combination of erythritol and glycerin can achieve a high level of moisturization with an improved sensory profile. This synergy allows for the reduction of glycerin content without compromising on efficacy.
Formulation Guidelines
Erythritol can be incorporated into a variety of cosmetic formulations, including creams, lotions, serums, masks, and cleansers.[2]
Recommended Use Levels
-
Leave-on Skincare Products (creams, lotions, serums): 3-5%[2]
-
Rinse-off Products (cleansers, shower gels): 3-5%[2]
-
Oral Care Products (toothpaste, mouthwash): Up to 25%[2]
Incorporation into Formulations
Erythritol is readily soluble in water and can be added to the water phase of a formulation. It can be incorporated in both cold and hot processes. For hot-process emulsions, it should be added to the water phase and heated along with other water-soluble ingredients.
Impact on Formulation Aesthetics
Erythritol can influence the sensory properties of a formulation. It is known to provide a cooling sensation upon application, which can be a desirable attribute in products for sensitive or irritated skin.[1] Furthermore, it can affect the viscosity and texture of formulations, and its impact should be evaluated on a case-by-case basis.
Application in Specific Cosmetic Formulations
Daily Moisturizing Cream
A combination of erythritol and glycerin can be used to create a highly effective daily moisturizer with a pleasant skin feel.
Example Formulation: Hydrating Day Cream
| Phase | Ingredient | % (w/w) | Function |
| A | Deionized Water | q.s. to 100 | Solvent |
| Erythritol | 3.0 | Humectant | |
| Glycerin | 2.0 | Humectant | |
| Xanthan Gum | 0.3 | Thickener | |
| B | Cetearyl Alcohol | 3.0 | Emulsifier, Thickener |
| Glyceryl Stearate | 2.0 | Emulsifier | |
| Caprylic/Capric Triglyceride | 5.0 | Emollient | |
| Dimethicone | 1.0 | Occlusive | |
| C | Phenoxyethanol (and) Ethylhexylglycerin | 1.0 | Preservative |
| Fragrance | 0.1 | Fragrance |
Soothing Serum for Sensitive Skin
The cooling and soothing properties of erythritol make it an excellent candidate for serums designed for sensitive or irritated skin.[1]
Anti-Acne Formulations
A patent application has highlighted the potential of combining erythritol with zinc chloride at a 3:1 molar ratio for the treatment of acne.[7] This combination is suggested to have antibacterial properties against Cutibacterium acnes.[7]
Example Calculation for a 3:1 Molar Ratio:
-
Erythritol (Molar Mass: 122.12 g/mol )
-
Zinc Chloride (Molar Mass: 136.30 g/mol )
To achieve a 3:1 molar ratio, for every 1 part by mole of zinc chloride, 3 parts by mole of erythritol are needed.
Diagram: Anti-Acne Formulation Concept
Caption: A 3:1 molar ratio of Erythritol to Zinc Chloride in a topical formulation may inhibit C. acnes growth.
Efficacy Evaluation Protocols
To substantiate claims of moisturization and skin barrier improvement, rigorous scientific testing is essential. The following are standard protocols that can be adapted to evaluate the efficacy of erythritol-containing formulations.
Protocol: Assessment of Skin Hydration (Corneometry)
Objective: To quantify the effect of a test formulation containing erythritol on the hydration level of the stratum corneum.
Apparatus: Corneometer®
Procedure:
-
Subject Recruitment: Recruit a panel of healthy volunteers with normal to dry skin.
-
Acclimatization: Subjects should acclimatize in a controlled environment (temperature and humidity) for at least 30 minutes before measurements.
-
Baseline Measurement: Take baseline skin hydration readings on designated test areas (e.g., volar forearm).
-
Product Application: Apply a standardized amount of the test formulation to the designated area. A control area should be left untreated or treated with a placebo formulation.
-
Post-Application Measurements: Take measurements at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Data Analysis: Compare the changes in skin hydration from baseline for the test and control areas.
Protocol: Assessment of Transepidermal Water Loss (TEWL)
Objective: To evaluate the effect of a test formulation containing erythritol on the skin's barrier function by measuring TEWL.
Apparatus: Tewameter® or VapoMeter
Procedure:
-
Subject Recruitment and Acclimatization: Follow the same procedure as for corneometry.
-
Baseline Measurement: Take baseline TEWL readings on the designated test areas.
-
Product Application: Apply a standardized amount of the test formulation.
-
Post-Application Measurements: Take TEWL measurements at specified time intervals. It is crucial to ensure the probe does not come into direct contact with the applied product.
-
Data Analysis: Analyze the percentage change in TEWL from baseline for the treated and control sites. A decrease in TEWL indicates an improvement in skin barrier function.
Safety and Regulatory Profile
Erythritol is generally recognized as safe (GRAS) for use in food and has a favorable safety profile for topical applications.[8] It is considered non-irritating and non-sensitizing to the skin. The Environmental Working Group (EWG) has assigned erythritol a low hazard score.
Conclusion
Butane-1,2,3,4-tetrol (erythritol) is a versatile and effective ingredient for cosmetic formulations, offering significant benefits in skin hydration and overall skin health. Its natural origin, excellent safety profile, and synergistic effects with other common cosmetic ingredients make it a valuable tool for formulators. The provided application notes and protocols offer a framework for the successful incorporation and evaluation of erythritol in a variety of cosmetic products. Further research into its effects on the skin microbiome and its long-term impact on skin barrier function will likely uncover even more applications for this promising polyol.
References
-
JDDonline. (n.d.). Clinical Improvements in Very Dry Skin from a Natural Ingredient-Based Moisturizing Cream Compared With a Leading Colloidal Oatmeal Control. Retrieved from [Link]
- Garcia, C., et al. (2023). Effect of a Simple Sugar-based Ingredient on Skin Moisturization: Biological Mode of Action and Clinical Effects. American Journal of Biomedical and Life Sciences.
-
PubMed Central. (n.d.). Erythritol Ameliorates Small Intestinal Inflammation Induced by High-Fat Diets and Improves Glucose Tolerance. Retrieved from [Link]
-
Cleveland Clinic. (2024). Cleveland Clinic Study: Substitute Erythritol Raises Cardiovascular Risk. Retrieved from [Link]
-
SincereSkincare.com. (n.d.). Erythritol | Korean skincare. Retrieved from [Link]
-
Wiley Online Library. (2021). Clinical study on the effects of the applied volume of moisturizer in patients with asteatosis. Retrieved from [Link]
-
INCI Beauty. (n.d.). ERYTHRITOL (Erythritol) - Ingredient. Retrieved from [Link]
-
PubMed. (n.d.). 'Erythritol', a safe natural sweetener exhibits multi-stage anti-malarial activity by permeating into Plasmodium falciparum through aquaglyceroporin channel. Retrieved from [Link]
-
Asian Journal of Beauty and Cosmetology. (n.d.). The Effect of Glycerin, Hyaluronic Acid and Silicone Oil on the Hydration, Moisturization and Transepidermal Water Loss in Human Skin. Retrieved from [Link]
-
Mini Monai. (2023). Erythritol in cosmetics. Retrieved from [Link]
- Google Patents. (n.d.). Topical formulations containing erythritol and methods of treating skin conditions.
-
PubMed Central. (n.d.). Erythritol as sweetener—wherefrom and whereto?. Retrieved from [Link]
-
PubMed Central. (n.d.). Erythritol: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). An evaluation of the article “The artificial sweetener erythritol and cardiovascular event risk” by Witkowski et al. Retrieved from [Link]
-
ResearchGate. (n.d.). Cosmetic Formulation and Erythritol. Retrieved from [Link]
-
EWG Skin Deep. (n.d.). What is ERYTHRITOL. Retrieved from [Link]
Sources
- 1. sincereskincare.com [sincereskincare.com]
- 2. minimonai.com [minimonai.com]
- 3. specialchem.com [specialchem.com]
- 4. incibeauty.com [incibeauty.com]
- 5. Erythritol as sweetener—wherefrom and whereto? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erythritol: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2023009829A1 - Topical formulations containing erythritol and methods of treating skin conditions - Google Patents [patents.google.com]
- 8. ewg.org [ewg.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Butane-1,2,3,4-tetrol in Organic Solvents
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for butane-1,2,3,4-tetrol. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this highly functionalized polyol. Whether you know it as erythritol, threitol, or by its systematic IUPAC name, its unique physicochemical properties can present significant hurdles in non-aqueous systems. This guide provides in-depth, field-proven insights and practical troubleshooting steps to ensure your experimental success.
Section 1: Understanding the Core Problem (FAQs)
This section addresses the fundamental principles governing the solubility of butane-1,2,3,4-tetrol.
Q1: What is butane-1,2,3,4-tetrol, and why is it so difficult to dissolve in many organic solvents?
A1: Butane-1,2,3,4-tetrol is a four-carbon sugar alcohol, or polyol, with a hydroxyl (-OH) group on each carbon atom.[1][2] This structure is the primary reason for its challenging solubility profile.
-
Extreme Polarity: The four hydroxyl groups make the molecule exceptionally polar. According to the principle of "like dissolves like," it has a very high affinity for other highly polar solvents, particularly water.[3]
-
Extensive Hydrogen Bonding: Each hydroxyl group can act as both a hydrogen bond donor and acceptor. In its solid crystalline state, these molecules are held together by a strong, extensive network of intermolecular hydrogen bonds. To dissolve it, a solvent must be capable of effectively breaking this existing network and forming new, energetically favorable interactions with the individual butane-1,2,3,4-tetrol molecules. Non-polar or weakly polar organic solvents lack the ability to do this, resulting in very poor solubility.
Caption: Solvation requires overcoming strong intermolecular H-bonds.
Q2: What is the general solubility profile of butane-1,2,3,4-tetrol in common solvents?
A2: The solubility varies dramatically with the polarity and hydrogen-bonding capacity of the solvent. Water is an exceptional solvent for it, while most non-polar organic solvents are extremely poor. The table below summarizes its solubility in various common lab solvents at approximately 25°C.
| Solvent | Polarity Index | Solubility (g/L) | Category |
| Water | 10.2 | 1383.65[4] | Excellent |
| Formamide | 9.6 | 182.80[4] | Very Good |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 224.13[4] | Very Good |
| Ethylene Glycol | 6.9 | 166.85[4] | Very Good |
| Dimethylformamide (DMF) | 6.4 | 84.96[4] | Good |
| Methanol | 5.1 | 40.51[4] | Moderate |
| Ethanol | 4.3 | 11.56[4] | Low |
| n-Propanol | 4.0 | 8.47[4] | Low |
| Acetone | 4.3 | 1.87[4] | Very Low |
| Ethyl Acetate | 4.4 | 1.24[4] | Very Low |
| Tetrahydrofuran (THF) | 4.0 | 4.91[4] | Very Low |
| Toluene | 2.4 | 0.10[4] | Insoluble |
| n-Hexane | 0.1 | 0.13[4] | Insoluble |
Section 2: Fundamental Troubleshooting & Strategies
If you are facing immediate issues, this section provides a logical workflow and answers to common practical problems.
Q3: I'm observing poor solubility in my chosen organic solvent. What are the first steps I should take?
A3: Follow this systematic troubleshooting workflow. Do not jump to advanced techniques before mastering the fundamentals.
Caption: A systematic workflow for troubleshooting solubility issues.
Q4: How does temperature affect solubility, and what are the limits?
A4: For butane-1,2,3,4-tetrol, the dissolution process is typically endothermic, meaning that increasing the temperature will increase both the rate of dissolution and the overall solubility.[5][6][7] The added thermal energy helps overcome the strong hydrogen bonds within the crystal lattice.
Causality: Heating increases the kinetic energy of both the solvent and solute molecules, promoting more frequent and energetic interactions that can disrupt the crystal structure.
Trustworthiness & Limitations: While effective, this method has limitations.
-
Recrystallization: As noted in practical reports, solutions prepared at high temperatures are often supersaturated at room temperature.[8] Upon cooling, the compound can rapidly crystallize or "crash" out of solution. Slow, controlled cooling can sometimes yield a stable, metastable solution, but this is not guaranteed.
-
Thermal Degradation: Although generally stable, prolonged heating of polyols at high temperatures, especially in the presence of oxygen, can lead to degradation, often observed as browning of the sample.[9] It is advisable to perform heating steps under an inert atmosphere (e.g., Nitrogen or Argon) if temperatures above 100°C are required for extended periods.[9]
Q5: What is cosolvency and how can I use it to my advantage?
A5: Cosolvency is a technique where a second solvent (a cosolvent) is added to the primary solvent to modify its properties and enhance solute solubility.
Causality: For butane-1,2,3,4-tetrol in an organic solvent, the goal is to increase the polarity and hydrogen-bonding capability of the solvent system. The most effective cosolvents are highly polar, protic solvents.
-
Aqueous-Organic Mixtures: Studies have shown that in mixtures of alcohols (like methanol or ethanol) and water, the solubility of erythritol decreases as the mass fraction of the organic solvent increases.[5][10] Conversely, adding a small amount of water to an organic solvent can significantly improve solubility.
-
Polar Aprotic Cosolvents: High-polarity solvents like DMSO or DMF can be used as powerful cosolvents in small percentages (e.g., 5-20% v/v) to disrupt the solute's crystal lattice without drastically changing the overall properties of the primary solvent.
Q6: My compound dissolved when hot but crashed out upon cooling. How can I prevent this?
A6: This is a classic sign of creating a supersaturated solution. The thermodynamic equilibrium solubility at room temperature is lower than the concentration you achieved at a higher temperature.
Troubleshooting Steps:
-
Confirm True Solubility: Your observation indicates that the true solubility at room temperature is lower than your target concentration. You may need to accept a lower concentration or find a better solvent system.
-
Slow Cooling: Avoid rapid cooling (e.g., placing a hot flask in an ice bath). Allow the solution to cool slowly to room temperature, and then gradually to any lower storage temperature. This minimizes the thermodynamic shock that induces rapid nucleation and precipitation.
-
Use a Cosolvent: A well-chosen cosolvent (as described in Q5) can increase the true solubility at room temperature, thereby preventing recrystallization because the solution is no longer supersaturated.
-
Avoid Seeding: Ensure your storage containers are scrupulously clean. Undissolved microscopic particles or scratches on the container wall can act as nucleation sites, promoting crystallization even from a metastable solution.
Section 3: Advanced Dissolution Techniques
When fundamental methods are insufficient for your application (e.g., requiring high concentrations in a specific non-polar system), more advanced strategies are necessary.
Q7: Standard methods have failed. What are some advanced strategies to explore?
A7: When you've exhausted temperature and basic cosolvency, the next step is to fundamentally alter the solute or the solvent system.
-
Strategy 1: Chemical Derivatization: This involves chemically modifying the butane-1,2,3,4-tetrol molecule itself to make it less polar. By capping one or more of the highly polar hydroxyl groups, you reduce its hydrogen-bonding capability and increase its affinity for organic solvents. Common derivatization reactions include:
-
Acylation/Esterification: Reacting the -OH groups with an acyl halide or anhydride to form esters.
-
Etherification: Converting the -OH groups to ethers (e.g., using Williamson ether synthesis).
-
Ketal/Acetal Formation: Protecting pairs of adjacent diols with an aldehyde or ketone.
-
-
Strategy 2: Utilizing Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100°C that are composed entirely of ions. They are often called "designer solvents" because their properties can be finely tuned.
-
Mechanism: Certain ILs are exceptionally effective at dissolving polyols and other hydrogen-bond-heavy molecules like cellulose.[11] Their high charge density and structured nature allow them to form strong hydrogen bonds with the solute's hydroxyl groups, effectively dismantling the crystal lattice where traditional solvents fail.[11][12] This is a powerful but specialized technique requiring careful selection of the ionic liquid.
-
-
Strategy 3: Amorphous Solid Dispersions (ASDs): The energy barrier to dissolving a crystalline solid is higher than for an amorphous one because the energy of the crystal lattice must be overcome.
-
Mechanism: An ASD is a system where the crystalline compound is molecularly dispersed in a carrier, usually a polymer, in an amorphous (non-crystalline) state.[13] Techniques like freeze-drying (lyophilization) or spray-drying can be used to convert the crystalline butane-1,2,3,4-tetrol into an amorphous form, which can exhibit significantly enhanced solubility in organic solvents.[13]
-
Section 4: Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Preparation: Weigh 10 mg of butane-1,2,3,4-tetrol into several small, labeled glass vials.
-
Solvent Addition: Add 1.0 mL of a candidate solvent to each vial.
-
Room Temperature Agitation: Vigorously vortex each vial for 2 minutes. Let it sit for 30 minutes. Observe for complete dissolution.
-
Heating Step: If not dissolved, place the vials in a heat block at 50°C for 15 minutes with intermittent vortexing.
-
Observation: Record which solvents achieve complete dissolution and at what temperature.
-
Cooling & Stability Check: For any that dissolved upon heating, allow them to cool to room temperature and observe for 24 hours for any signs of precipitation.
Protocol 2: Determining Optimal Cosolvent Ratio
-
Select System: Choose a primary solvent where the compound has very low solubility and a cosolvent where it has high solubility (e.g., Toluene as the primary solvent, DMSO as the cosolvent).
-
Prepare Stock Solutions: Prepare a series of solvent blends in 10 mL volumes: 99:1, 95:5, 90:10, 80:20, and 50:50 (v/v) of primary solvent to cosolvent.
-
Solubility Test: Add an excess of butane-1,2,3,4-tetrol to 2 mL of each blend.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent (like water), and quantify the concentration using a suitable analytical method (e.g., HPLC-RI, GC-MS after derivatization).
-
Analysis: Plot the solubility as a function of the cosolvent percentage to identify the optimal ratio that balances solubility enhancement with the desired final solvent properties.
References
-
Solubility of Things. (n.d.). Butane-1,2,4-triol. Retrieved from [Link]
-
Hartati, I., et al. (2016). Measurement and Thermodynamic Modelling of Erythritol Solubility in Aqueous Solvents. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
- Gabas, N., et al. (2007). Study of solubility of mannitol in different organic solvents.
-
Blog. (2025). What are the solubility characteristics of polyether polyols?. Retrieved from [Link]
-
ResearchGate. (2017). Solubility of erythritol in different aqueous solvent mixtures. Retrieved from [Link]
-
Quora. (2018). Which dissolves better in water, erythritol, xylitol, granules or powder? How do they vary?. Retrieved from [Link]
-
ResearchGate. (2017). Solubility of erythritol in methanol, ethanol and methanol+ethanol: Experimental measurement and thermodynamic modeling. Retrieved from [Link]
-
ResearchGate. (2010). Solubility of Erythritol in Different Solvents. Retrieved from [Link]
-
Reddit. (2018). Making a Non-Crystallizing Erythritol Sweetener. Retrieved from [Link]
-
Wikipedia. (n.d.). Threitol. Retrieved from [Link]
-
MDPI. (2018). Stability Study of Erythritol as Phase Change Material for Medium Temperature Thermal Applications. Retrieved from [Link]
- Google Patents. (2013). Solvent-out crystallization method of erythritol.
-
PubChem. (n.d.). Butane-1,2,3,4-Tetrol. Retrieved from [Link]
-
Scent.vn. (n.d.). Butane-1,2,3,4-Tetrol. Retrieved from [Link]
-
Sciencemadness Wiki. (2020). Threitol. Retrieved from [Link]
-
Reddit. (2016). Any way to dissolve Erythritol/Swerve in cold liquids?. Retrieved from [Link]
-
Diva-Portal.org. (2017). Thermodynamic Assessment of Binary Erythritol-Xylitol Phase Diagram for Phase Change Materials Design. Retrieved from [Link]
-
ResearchGate. (2013). Understanding the Dissolution of Polyols by Ionic Liquids Using the Example of a Well-Defined Model Compound. Retrieved from [Link]
-
PubMed. (2015). Cosolvency approach for assessing the solubility of drugs in poly(vinylpyrrolidone). Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Ionic liquids in polymer technology. Retrieved from [Link]
-
ResearchGate. (2018). Solubility Enhancement of Etoricoxib by Cosolvency Approach. Retrieved from [Link]
- Google Patents. (2017). Polyester polyols with enhanced solubility.
-
ResearchGate. (2025). Enhancing solubility of organic crystalline ingredients in aqueous phase through preferential spatial association with polyols. Retrieved from [Link]
Sources
- 1. Threitol - Wikipedia [en.wikipedia.org]
- 2. Butane-1,2,3,4-Tetrol | C4H10O4 | CID 8998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. scent.vn [scent.vn]
- 5. researchgate.net [researchgate.net]
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- 8. reddit.com [reddit.com]
- 9. Stability Study of Erythritol as Phase Change Material for Medium Temperature Thermal Applications [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ionic liquids in polymer technology - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05445H [pubs.rsc.org]
- 13. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Butane-1,2,3,4-tetrol
Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the HPLC analysis of butane-1,2,3,4-tetrol. This resource is designed for researchers, scientists, and drug development professionals to diagnose and rectify common chromatographic challenges, ensuring the integrity and accuracy of your analytical data. Butane-1,2,3,4-tetrol, a highly polar tetritol, presents unique challenges in reversed-phase chromatography, primarily due to its strong affinity for polar stationary phase sites, which can lead to significant peak asymmetry.
This guide provides a structured approach to troubleshooting, moving from frequently asked questions for quick problem resolution to an in-depth guide for more persistent issues.
Frequently Asked Questions (FAQs)
Q1: Why is my butane-1,2,3,4-tetrol peak tailing in my reversed-phase HPLC method?
Peak tailing for a very polar compound like butane-1,2,3,4-tetrol in reversed-phase HPLC is most commonly caused by secondary interactions between the analyte's hydroxyl groups and active sites on the silica-based stationary phase.[1][2] The primary culprits are residual silanol groups (Si-OH) on the silica surface that have not been fully end-capped.[3][4] These silanols can interact with the polar hydroxyl groups of your analyte through hydrogen bonding, leading to a mixed-mode retention mechanism and causing the peak to tail.[3]
Q2: I'm observing peak tailing for all peaks, not just butane-1,2,3,4-tetrol. What could be the issue?
If all peaks in your chromatogram are tailing, the problem is likely systemic rather than a specific chemical interaction.[5] Common causes include:
-
Physical issues in the HPLC system: This can be due to improper connections, such as tubing slippage in PEEK fittings or an incorrect ferrule depth on stainless steel fittings, creating a small void in the flow path.[6] Extra-column band broadening from using tubing with a large internal diameter can also contribute.[7]
-
Column bed deformation: A void at the head of the column or a blocked column frit can disrupt the sample band as it enters the column, causing tailing for all analytes.[1][8]
-
Strong sample solvent effect: If the sample is dissolved in a solvent significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion.[6]
Q3: Can the mobile phase pH affect the peak shape of butane-1,2,3,4-tetrol?
While butane-1,2,3,4-tetrol is a neutral compound with a high pKa (around 13.27) and thus not ionizable under typical reversed-phase conditions, the mobile phase pH can still have a significant impact on peak shape.[9] The pH of the mobile phase affects the ionization state of the residual silanol groups on the silica packing.[7][10] At a mid-range pH, these silanols can be ionized and interact more strongly with polar analytes.[7] Operating at a lower pH (e.g., pH < 3) can suppress the ionization of these silanol groups, minimizing secondary interactions and improving peak shape.[10][11]
Q4: What is a quick diagnostic test to differentiate between a chemical and a physical cause for peak tailing?
A simple and effective diagnostic test is to inject a neutral, non-polar compound like toluene.[5] If the toluene peak is symmetrical while your butane-1,2,3,4-tetrol peak tails, the issue is likely due to chemical secondary interactions with the stationary phase.[5] If the toluene peak also tails, it points towards a physical problem with the column or the HPLC system.[5]
In-Depth Troubleshooting Guide
For persistent peak tailing issues with butane-1,2,3,4-tetrol, a systematic approach is required. This guide will walk you through a logical workflow to identify and resolve the root cause.
Step 1: Diagnose the Source of Tailing
The first step is to determine whether the problem is chemical or physical.
Caption: Diagnostic workflow to distinguish between chemical and physical causes of peak tailing.
Step 2: Addressing Chemical-Related Peak Tailing
If the diagnostic test points to secondary interactions, focus on your method's chemistry.
The choice of HPLC column is critical for analyzing highly polar compounds.
-
Use a High-Purity, End-capped Column: Modern Type B silica columns are synthesized from high-purity silica with minimal metal contamination and are more extensively end-capped, reducing the number of accessible silanol groups.[11][12] This is the first and most crucial step in minimizing secondary interactions.
-
Consider Alternative Stationary Phases: For very polar analytes, a standard C18 column may not be the optimal choice. Consider columns specifically designed for polar compounds, such as those with polar-embedded phases or those designed for aqueous mobile phases ("AQ" type columns).[7][13] In some cases, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a more suitable separation mode.
| Column Type | Principle of Action | Suitability for Butane-1,2,3,4-tetrol |
| Standard C18 (Type A Silica) | Primarily hydrophobic interactions, but prone to secondary interactions with residual silanols. | Often leads to significant peak tailing. |
| High-Purity End-capped C18 (Type B Silica) | Reduced silanol activity minimizes secondary interactions.[11] | A good starting point for method development. |
| Polar-Embedded Phase | Incorporates a polar group near the silica surface, shielding residual silanols. | Can improve peak shape for polar analytes. |
| Aqueous C18 (AQ-type) | Designed to prevent phase collapse in highly aqueous mobile phases, common for polar analyte elution. | Recommended when using low organic content in the mobile phase. |
| HILIC | Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase. | A viable alternative separation mode for highly polar compounds.[14] |
Fine-tuning your mobile phase can significantly mitigate peak tailing.
-
Mobile Phase pH Adjustment: As previously mentioned, operating at a low pH (2.5 - 3.0) will suppress the ionization of residual silanols, thereby reducing their interaction with the polar analyte.[1][10] This is a highly effective strategy.
-
Use of Mobile Phase Additives: While butane-1,2,3,4-tetrol is not basic, competitive additives can still improve peak shape. Small concentrations of a weak acid, like formic acid or acetic acid, in the mobile phase can help to protonate the silanol groups.[15]
Experimental Protocol: Mobile Phase pH Evaluation
-
Prepare Mobile Phases: Prepare your aqueous mobile phase component with different pH values. For example, prepare three versions: unadjusted, pH 3.0 (adjusted with formic acid), and pH 2.5 (adjusted with formic acid).
-
Equilibrate the System: For each mobile phase, thoroughly flush and equilibrate the HPLC system and column for at least 20 column volumes.
-
Inject Standard: Inject a standard solution of butane-1,2,3,4-tetrol.
-
Evaluate Peak Shape: Compare the peak asymmetry factor for each run. A value closer to 1.0 indicates a more symmetrical peak.
Caption: Mechanism of peak tailing due to silanol interactions and its mitigation at low mobile phase pH.
Step 3: Addressing Physical and System-Related Peak Tailing
If your diagnostic test points to a physical issue, investigate the HPLC system and the column hardware.
-
Fittings: Ensure all tubing connections, especially between the injector, column, and detector, are secure and properly seated.[6] Remake any suspicious connections.
-
Tubing: Minimize the length and internal diameter of the tubing used to reduce extra-column volume.[7]
-
Column Contamination: Adsorbed sample matrix components on the column inlet can cause peak distortion.[2] The use of a guard column is highly recommended to protect the analytical column.[2]
-
Column Void: A void at the head of the column can be identified by a sudden drop in backpressure and poor peak shape. If suspected, reversing and flushing the column (if the manufacturer's instructions permit) may resolve the issue.[1] However, a column with a significant void often needs to be replaced.
Experimental Protocol: Column Flushing and Regeneration
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Reverse Flow: Reverse the direction of flow through the column (check manufacturer's guidelines first).
-
Strong Solvent Wash: Wash the column with a series of strong solvents to remove contaminants. A typical sequence for a reversed-phase column is:
-
Water (20 column volumes)
-
Methanol (20 column volumes)
-
Acetonitrile (20 column volumes)
-
Isopropanol (20 column volumes)
-
-
Re-equilibrate: Return the column to its original flow direction and re-equilibrate with the mobile phase until a stable baseline is achieved.
By systematically working through these diagnostic and troubleshooting steps, you can effectively identify the cause of peak tailing in your HPLC analysis of butane-1,2,3,4-tetrol and implement the appropriate corrective actions to achieve symmetrical, reproducible peaks for accurate quantification.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
(n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]
-
ResearchGate. (2012, August 22). Tailing in HPLC peak. Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
Waters Blog. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Retrieved from [Link]
-
Chromatography Online. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? Retrieved from [Link]
-
HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved from [Link]
-
Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of 1,2,4-butanetriol by high performance liquid chromatography. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. shodexhplc.com [shodexhplc.com]
- 5. m.youtube.com [m.youtube.com]
- 6. support.waters.com [support.waters.com]
- 7. chromtech.com [chromtech.com]
- 8. acdlabs.com [acdlabs.com]
- 9. butane-1,2,3,4-tetrol | 7541-59-5 [chemicalbook.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. labtech.tn [labtech.tn]
- 15. halocolumns.com [halocolumns.com]
Technical Support Center: Stereoselective Synthesis of Threitol
Welcome to the technical support center for the stereoselective synthesis of threitol. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes to this valuable chiral building block. Threitol, a four-carbon sugar alcohol, serves as a crucial intermediate in the synthesis of numerous complex molecules and pharmaceuticals.[1][2] Achieving high yield and stereochemical fidelity is paramount for its effective use.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to diagnose issues within your experimental setup and logically devise effective solutions.
Core Synthetic Principles: An Overview
A robust understanding of the underlying reaction mechanisms is the first step toward effective troubleshooting. The two most prevalent strategies for the stereoselective synthesis of threitol and its derivatives are the dihydroxylation of an alkene precursor and the elaboration of a molecule from the chiral pool.
-
Sharpless Asymmetric Dihydroxylation (SAD): This powerful method involves the reaction of a prochiral alkene (e.g., a derivative of but-2-ene-1,4-diol) with a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand.[3][4][5] The choice of ligand—typically delivered via a pre-packaged mixture known as AD-mix-α (containing (DHQ)₂PHAL) or AD-mix-β (containing (DHQD)₂PHAL)—dictates which face of the alkene is hydroxylated, thus controlling the absolute stereochemistry of the resulting vicinal diol.[6] The reaction is highly efficient due to a catalytic cycle where a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide, regenerates the active Os(VIII) species.[6][7]
-
Chiral Pool Synthesis: This strategy leverages readily available, inexpensive, and enantiomerically pure starting materials. L- or D-tartaric acid is an ideal precursor as it provides a C4 backbone with two pre-defined stereocenters, which can be unambiguously translated to the target threitol molecule.[8] Synthetic routes typically involve the protection of the diol, modification of the carboxylic acid functionalities (e.g., reduction to aldehydes or alcohols), and subsequent deprotection steps.[9][10][11]
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific experimental failures.
Issue 1: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield of threitol. What are the primary causes and how can I systematically troubleshoot this?
A: Low chemical yield is a multifaceted problem that can originate from reagent quality, reaction conditions, or workup procedures.[12] A logical, step-by-step approach is essential for diagnosis.
Potential Causes & Solutions:
-
Moisture and Air Sensitivity: Many reagents used in stereoselective synthesis are sensitive to moisture and atmospheric oxygen. This is particularly critical in reactions analogous to the Corey-Bakshi-Shibata (CBS) reduction, where water can quench active reagents.[13]
-
Troubleshooting Steps:
-
Glassware Preparation: Ensure all glassware is rigorously dried immediately before use, either by oven-drying (>120 °C for several hours) or flame-drying under a high vacuum.[12][13]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen. This involves using Schlenk lines or a glovebox.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.[13]
-
-
-
Reagent Integrity and Stoichiometry: The activity of catalysts, ligands, and stoichiometric reagents can degrade over time.
-
Troubleshooting Steps:
-
Catalyst/Reoxidant (for SAD): The catalytic cycle of the Sharpless dihydroxylation depends on the continuous regeneration of OsO₄.[6] If using a catalytic amount of osmium, ensure the co-oxidant (e.g., NMO, K₃[Fe(CN)₆]) is fresh and has not degraded. Purchase new reagents if in doubt.
-
Accurate Measurements: Precisely calculate and weigh all reagents.[12] Small inaccuracies in catalyst or ligand loading can have a significant impact on reaction efficiency.
-
Starting Material Purity: Ensure your starting material (e.g., alkene for SAD) is pure. Impurities can sometimes act as catalyst poisons.
-
-
-
Sub-Optimal Reaction Conditions: Temperature, concentration, and reaction time are critical parameters.
-
Troubleshooting Steps:
-
Temperature Control: If the reaction is exothermic, add reagents slowly at a reduced temperature (e.g., 0 °C or -78 °C) to maintain control.[13] For SAD reactions, running at 0 °C is common, but some substrates may require room temperature for a reasonable rate.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction only once the starting material is consumed to prevent the formation of side products or product degradation.[12]
-
-
-
Inefficient Workup and Purification: Significant product loss can occur during the isolation phase.
-
Troubleshooting Steps:
-
Thorough Rinsing: After transferring the reaction mixture, rinse the reaction flask multiple times with the extraction solvent to recover all product.[12][14] Do the same for any glassware used in subsequent steps (e.g., separatory funnel, filter funnel).
-
Extraction Efficiency: Use a sufficient volume of solvent for aqueous workups to ensure proper partitioning. Perform multiple extractions (e.g., 3x) rather than a single large-volume extraction.
-
Purification Method: Threitol is a very polar molecule. Standard silica gel chromatography can be challenging. Consider using a more polar stationary phase or reverse-phase chromatography. Recrystallization is often a highly effective method for purifying such compounds.
-
-
Issue 2: Poor Stereoselectivity (Low Diastereomeric or Enantiomeric Excess)
Q: My synthesis produced the correct diol, but with poor stereoselectivity. How can I improve the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.)?
A: Poor stereoselectivity points to issues with the chiral control element of the reaction, whether it's a catalyst, auxiliary, or the reaction conditions influencing the transition state energetics.
Potential Causes & Solutions:
-
Catalyst/Ligand Quality (for SAD): The enantiopurity of the chiral ligand is the cornerstone of the Sharpless dihydroxylation.
-
Troubleshooting Steps:
-
Source High-Purity Ligands: Use ligands from a reputable supplier. If using an AD-mix, ensure it is from a fresh, properly stored container.
-
Optimize Ligand Loading: A secondary, less selective catalytic pathway can sometimes compete with the primary one.[6] This can often be suppressed by increasing the molar concentration of the chiral ligand. Experiment with slightly higher ligand loadings.
-
-
-
Reaction Temperature: Temperature has a direct impact on the energy difference between the diastereomeric transition states that lead to the different enantiomers.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex in the transition state.
-
Troubleshooting Steps:
-
Solvent System: For SAD, a t-BuOH/H₂O mixture is standard. Ensure the ratio is correct as it can affect the reaction rate and selectivity.
-
Solvent Purity: As with yield issues, ensure the solvent is anhydrous and free of impurities that could interfere with the catalyst.
-
-
-
Substrate Control Issues (for Chiral Pool Synthesis): When starting from a chiral molecule like tartaric acid, loss of stereoselectivity can occur if a stereocenter is epimerized during the synthesis.
-
Troubleshooting Steps:
-
Avoid Harsh Conditions: Be mindful of reaction conditions that can epimerize stereocenters, particularly those adjacent to carbonyl groups. Avoid unnecessarily strong bases or prolonged exposure to acidic or basic conditions.
-
Protecting Groups: Use appropriate protecting groups to prevent unwanted side reactions or epimerization at sensitive positions.
-
-
Issue 3: Difficult Product Purification
Q: I'm struggling to isolate pure threitol from the reaction mixture. What are the best practices for purification?
A: Threitol is a small, polar, water-soluble polyol, which can make it difficult to separate from polar byproducts and reagents using standard organic chemistry techniques.
Potential Causes & Solutions:
-
Residual Osmium (for SAD): Osmium compounds are highly toxic and must be completely removed.
-
Troubleshooting Steps:
-
Reductive Quench: After the reaction, quench with a reducing agent like sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃). This reduces the osmate ester and helps precipitate osmium species, which can be removed by filtration through a pad of celite.
-
Encapsulated Catalysts: Consider using a microencapsulated osmium tetroxide catalyst (like Os EnCat™). These heterogeneous catalysts can be removed by simple filtration, significantly reducing osmium contamination in the final product.[16]
-
-
-
Separation from Polar Impurities: Byproducts from the co-oxidant (e.g., N-methylmorpholine) or salts can be difficult to remove.
-
Troubleshooting Steps:
-
Liquid-Liquid Extraction: While threitol is water-soluble, it can be extracted from aqueous solutions into polar organic solvents, although this can be inefficient. A continuous liquid-liquid extraction setup may be beneficial. The technique has been shown to be effective for purifying similar polyols like xylitol.[17]
-
Column Chromatography: Standard silica gel is often ineffective. Consider using reverse-phase (C18) silica with a water/methanol or water/acetonitrile gradient. Alternatively, functionalized silica (like diol-bonded or amino-propyl) can offer different selectivity.
-
Recrystallization: This is often the most powerful technique for purifying solid, polar compounds. Screen various solvent systems. Good starting points for threitol include methanol, ethanol, or mixtures like ethanol/water or isopropanol/ethyl acetate.
-
-
Experimental Protocols & Workflows
Protocol 1: Sharpless Asymmetric Dihydroxylation of trans-1,4-Diacetoxy-2-butene
This protocol provides a representative procedure for synthesizing a protected D-threitol derivative. To synthesize the L-threitol derivative, use AD-mix-α.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (50 mL) and water (50 mL). Begin stirring and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add AD-mix-β (14 g, ~1.4 g per mmol of alkene) to the cooled solvent mixture and stir until both phases are clear and the solids are dissolved. Then, add methanesulfonamide (CH₃SO₂NH₂, 0.95 g, 10 mmol). Stir for 10 minutes.
-
Substrate Addition: Add trans-1,4-diacetoxy-2-butene (1.72 g, 10 mmol) to the reaction mixture.
-
Reaction: Seal the flask and stir vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane:ethyl acetate). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, add solid sodium sulfite (Na₂SO₃, 15 g) and allow the mixture to warm to room temperature. Stir for an additional 45-60 minutes.
-
Extraction: Add ethyl acetate (100 mL) to the mixture. Separate the organic layer. Wash the aqueous layer twice more with ethyl acetate (2 x 50 mL). Combine the organic layers.
-
Workup: Wash the combined organic layers with 2M KOH, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude diacetate of D-threitol can be purified by column chromatography on silica gel or by recrystallization. Subsequent deacetylation under standard conditions will yield D-threitol.
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing low yield in your synthesis.
Caption: A decision tree for troubleshooting yield and stereoselectivity.
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: The catalytic cycle for the Sharpless Asymmetric Dihydroxylation.
Data Summary
| Parameter | Sharpless Asymmetric Dihydroxylation | Chiral Pool Synthesis (from Tartaric Acid) |
| Starting Material | Prochiral alkene (e.g., trans-but-2-ene-1,4-diol derivative) | L- or D-Tartaric Acid |
| Key Reagents | OsO₄ (catalytic), Chiral Ligand (e.g., (DHQD)₂PHAL), Co-oxidant (e.g., NMO) | Protecting group reagents, Reducing agents (e.g., LiAlH₄, NaBH₄) |
| Typical Yield | Good to Excellent (70-95%) | Moderate to Good (40-80% over multiple steps)[8] |
| Stereoselectivity | Typically high to excellent e.e. (>90%)[3] | Excellent (maintains stereochemistry of starting material) |
| Pros | High efficiency, high stereoselectivity, convergent route. | Avoids toxic osmium, uses inexpensive starting material, unambiguous stereocontrol.[8] |
| Cons | Uses highly toxic and expensive osmium tetroxide, requires careful control of conditions. | Longer, linear synthesis; overall yield can be lower due to multiple steps. |
References
-
Goti, A., Cardona, F., & Brandi, A. (n.d.). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC, NIH. [Link]
-
Rymowicz, W., & Mirończuk, A. M. (2019). Recent advances in biological production of erythritol. PubMed. [Link]
-
MDPI. (n.d.). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]
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Si, P., Wang, S., Ge, X., Bilal, M., Fickers, P., & Cheng, H. (2019). Efficient D-threitol production by an engineered strain of Yarrowia lipolytica overexpressing xylitol dehydrogenase gene from Scheffersomyces stipitis. GenScript. [Link]
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PubMed. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
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Encyclopedia.pub. (2023). Sharpless Asymmetric Dihydroxylation. [Link]
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Bédard, A.-C., et al. (2019). Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. PMC. [Link]
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Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. [Link]
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Semantic Scholar. (n.d.). Stereoselective synthesis of 1,3-syn-3,5-anti-triols using a syn-1,3-asymmetric reduction: A novel route to anti-1,3-polyols. [Link]
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Thieme Chemistry. (n.d.). Stereoselective Synthesis. [Link]
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PubMed. (2009). Highly stereoselective aldol reaction for the synthesis of gamma-lactones starting from tartaric acid. [Link]
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Wikipedia. (n.d.). Threitol. [Link]
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Reddit. (2020). Synthesis - General tips for improving yield?. [Link]
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ResearchGate. (n.d.). Stereoselective synthesis of functionalized allenes from tartaric acid. [Link]
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PubMed. (2000). Synthesis of 2-C-methyl-D-erythritol and 2-C-methyl-L-threitol; determination of the absolute configuration of 2-C-methyl-1,2,3,4-butanetetrol isolated. [Link]
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Jarosz, S., & Szewczyk, K. (2013). An efficient synthesis of a C12-higher sugar aminoalditol. PMC, NIH. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1987). Regioselective and stereoselective methods for the synthesis of the pentitols. [Link]
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Key Concepts in Stereoselective Synthesis. (n.d.). [PDF Document]. [Link]
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YouTube. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. [Link]
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PubMed Central. (2025). Threitol, a Novel Functional Sugar Alcohol Biosynthesized by Engineered Yarrowia lipolytica, Has the Potential as a Low-Calorie Sugar-Reducing Sweetener. [Link]
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ResearchGate. (2025). 2,3-O-ISOPROPYLIDENE-L-ERYTHROTETRURONIC ACID AND -L-ERYTHROSE, AND THE METHYL D-ERYTHRO- AND D-THREO-TETROFURANOSIDES. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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ResearchGate. (2025). Highly Stereoselective Aldol Reaction for the Synthesis of γ-Lactones Starting from Tartaric Acid. [Link]
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ResearchGate. (2025). New Osmium-Based Reagent for the Dihydroxylation of Alkenes. [Link]
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ResearchGate. (2016). (PDF) Purification of Bioxylitol by Liquid-Liquid Extraction from Enzymatic Reaction Mixture. [Link]
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YouTube. (2022). Ninja technique to purify organic compounds from mixture of compounds- Part 2. [Link]
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University of Calgary. (n.d.). Chem 353 W2013 Final : Synthesis. [Link]
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Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]
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Green Chemistry (RSC Publishing). (n.d.). One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen. [Link]
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YouTube. (2018). Practice Problem: Three-Step Synthesis. [Link]
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strategies to prevent microbial contamination in butane-1,2,3,4-tetrol solutions
Document ID: BTS-2026-01-31 Version: 1.0
This guide is intended for researchers, scientists, and drug development professionals to provide expert-driven strategies for preventing, identifying, and resolving microbial contamination in butane-1,2,3,4-tetrol (also known as erythritol) solutions. Our goal is to ensure the integrity and safety of your experimental and developmental workflows.
Introduction: The Challenge of Sterility in Polyol Solutions
Butane-1,2,3,4-tetrol, a polyol with increasing applications in pharmaceutical formulations, presents unique challenges in maintaining sterility. While polyols can inhibit microbial growth to some extent by reducing water activity, this effect is concentration-dependent and not a substitute for robust aseptic practices and validated sterilization protocols.[1][2] Contamination can arise from raw materials, processing equipment, personnel, or the laboratory environment, leading to compromised experiments and potential safety risks.[3] Common contaminants in pharmaceutical preparations include bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus species.[1][3] This guide provides a comprehensive framework for mitigating these risks.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a logical path from observation to resolution.
Issue 1: Visible Turbidity or Cloudiness in a Previously Clear Butane-1,2,3,4-Tetrol Solution
Question: My butane-1,2,3,4-tetrol solution, which was initially clear, has become turbid after a period of storage. What is the likely cause, and how should I proceed?
Answer:
Visible turbidity is a primary indicator of microbial contamination. The cloudiness is caused by the proliferation of microorganisms, such as bacteria or yeast, to a high concentration.
Immediate Actions & Root Cause Analysis:
-
Quarantine: Immediately isolate the contaminated solution and any batches prepared with it to prevent cross-contamination. Label it clearly as "POTENTIALLY CONTAMINATED - DO NOT USE."
-
Microbiological Analysis:
-
Aseptically collect a sample of the turbid solution.
-
Perform Gram staining to get a preliminary identification of the microorganism type (e.g., Gram-positive/negative bacteria, yeast).
-
Plate the sample on appropriate culture media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) to culture and identify the contaminant.
-
-
Review of Procedures: Conduct a thorough review of your handling procedures to identify the source of contamination.[2] Consider the following:
-
Aseptic Technique: Was the solution handled in a certified laminar flow hood or biological safety cabinet? Were sterile gloves, pipettes, and containers used consistently?
-
Sterilization: Was the initial sterilization method validated for this type of solution? If filter sterilized, was the filter integrity tested post-use?
-
Storage Conditions: Was the solution stored at the recommended temperature? Were containers properly sealed?
-
Corrective and Preventive Actions (CAPA):
-
Discard: Dispose of the contaminated solution according to your institution's biohazard waste procedures.
-
Re-sterilization is not recommended for a visibly contaminated solution, as microbial byproducts like endotoxins may remain.
-
Implement Enhanced Aseptic Technique: Reinforce strict aseptic protocols. Refer to the detailed protocol in this guide.
-
Validate Sterilization Method: Ensure your chosen sterilization method is effective for your specific solution concentration and volume.
Issue 2: Unexpected pH Shift in the Butane-1,2,3,4-Tetrol Solution
Question: I've noticed a significant drop (or increase) in the pH of my buffered butane-1,2,3,4-tetrol solution. Could this be related to contamination?
Answer:
Yes, a significant and unintentional pH shift is a strong indicator of microbial activity. Microbial metabolism often produces acidic or alkaline byproducts that alter the pH of the medium. Fungal growth, for instance, is often optimal in acidic to neutral pH ranges (pH 5-8).[4][5]
Troubleshooting Workflow:
The workflow for investigating a pH shift mirrors that of visible turbidity. The key is to confirm the presence of microorganisms and trace the contamination source.
Caption: Workflow for investigating a pH shift.
Issue 3: Solution Discoloration (Browning) After Heat Sterilization
Question: After autoclaving my butane-1,2,3,4-tetrol solution, it has developed a yellowish or brownish tint. Is the solution degraded, and is it safe to use?
Answer:
Butane-1,2,3,4-tetrol (erythritol) has good thermal stability up to approximately 170°C.[6] Standard autoclaving cycles (121°C for 15-30 minutes) should not cause significant chemical degradation. However, prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to some degree of caramelization or degradation, resulting in discoloration.[7][8][9]
Causality and Recommendations:
-
Autoclave Cycle: Overly long autoclave cycles or excessive temperatures can cause thermal stress. Verify that the autoclave is properly calibrated and that the correct cycle for liquids is being used.
-
Presence of Impurities: Trace amounts of impurities in the butane-1,2,3,4-tetrol or the solvent can catalyze degradation reactions at high temperatures. Use high-purity, USP-grade reagents.
-
Oxidation: The presence of air (oxygen) in the headspace of the container can contribute to oxidative browning at high temperatures.[9]
Protocol for Minimizing Thermal Degradation:
-
Use Validated Cycles: Employ the shortest effective autoclave cycle for your load volume (e.g., 121°C for 15 minutes for small liquid volumes).
-
Minimize Headspace: Fill containers to an appropriate level to reduce the amount of air in the headspace.
-
Consider Inert Gas: For highly sensitive applications, purging the headspace with an inert gas like nitrogen or argon before sealing and autoclaving can prevent oxidation.[9]
-
Alternative Sterilization: If discoloration persists and is a concern for your application, consider sterile filtration as an alternative for heat-sensitive solutions.
| Sterilization Method | Suitability for Butane-1,2,3,4-Tetrol Solutions | Key Considerations |
| Autoclaving (Steam) | Generally Suitable | Potential for discoloration with prolonged cycles.[7][8][9] Not suitable for strictly heat-sensitive formulations. |
| Sterile Filtration | Highly Recommended | Excellent for heat-sensitive solutions. May be challenging for highly viscous solutions. Requires aseptic technique downstream. |
| Gamma Irradiation | Potentially Suitable | Can degrade polymers and other components in a formulation.[10] Effects on butane-1,2,3,4-tetrol need specific validation. |
| Ethylene Oxide (EtO) | Not Recommended | A gas sterilization method for heat-sensitive devices.[11] Potential for toxic residues makes it unsuitable for liquid solutions. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective method for sterilizing a viscous butane-1,2,3,4-tetrol solution?
For viscous solutions, sterile filtration can be challenging due to high back pressure and low flow rates.[12] However, it remains a preferred method for heat-sensitive formulations.
-
Strategy 1: Optimize Filter Selection. Use a sterilizing-grade filter (0.22 µm pore size) with a larger surface area to improve throughput. Prefiltration with a larger pore size filter (e.g., 0.45 µm) can also help by removing any particulate matter that could clog the sterilizing filter.
-
Strategy 2: High-Pressure Filtration. Specialized high-pressure filtration systems can be used for highly viscous formulations, enabling sterilization where standard methods fail.[13][14]
-
Strategy 3: Dilution (If Applicable). In some cases, the formulation can be temporarily diluted with a sterile, volatile solvent to reduce viscosity for filtration, followed by evaporation of the solvent under aseptic conditions.[15] This must be carefully validated to ensure no component of the formulation is compromised.
-
Strategy 4: Autoclaving. Given the thermal stability of butane-1,2,3,4-tetrol, autoclaving is a robust option if all components of the solution are heat-stable.[3][6]
Sources
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Validation & Comparative
Comparative Analysis of HPLC and GC for Butane-1,2,3,4-Tetrol Quantification
Executive Summary
Butane-1,2,3,4-tetrol exists primarily as two diastereomers: the meso-form Erythritol (widely used as a non-caloric sweetener and excipient) and the chiral Threitol . Quantification of these polyols presents a distinct analytical challenge due to their high polarity, lack of chromophores, and low volatility.
This guide compares the two dominant methodologies: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .[1][2]
-
HPLC (specifically with Refractive Index or ELSD detection) is the industry standard for routine Quality Control (QC) due to minimal sample preparation ("dilute-and-shoot").
-
GC (with derivatization) remains the gold standard for complex biological matrices requiring high resolution and trace-level sensitivity.
Analyte Profile & Analytical Challenges
Understanding the physicochemical properties of butane-1,2,3,4-tetrol is critical for method selection.
| Property | Impact on Analysis |
| Structure | Four hydroxyl groups; highly polar. |
| Chromophore | None. Lacks UV-active double bonds/aromatic rings. Standard UV-Vis detection (254 nm) is impossible without derivatization. |
| Volatility | Non-volatile. Cannot be analyzed by GC directly; requires silylation or acetylation. |
| Solubility | Highly soluble in water; sparingly soluble in organic solvents. |
Method A: High-Performance Liquid Chromatography (HPLC)[1][3][4][5][6]
The Routine Workhorse Best for: Raw material purity, food/beverage formulation, high-throughput QC.
Principles and Detection
Since the tetrol lacks UV absorption, Refractive Index (RID) and Evaporative Light Scattering (ELSD) detectors are employed.[1][3]
-
RID: Universal but sensitive to temperature and mobile phase changes (isocratic only).
-
ELSD/CAD: More sensitive, compatible with gradients, but exhibits non-linear response.[1][4]
Validated Protocol (HPLC-RID)
This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) or Amino-bonded phases to retain the polar tetrol.
Chromatographic Conditions:
-
Column: Amino-bonded silica (e.g., Zorbax NH2, 4.6 x 250 mm, 5 µm) or Polymeric Carbohydrate column (e.g., Shodex Asahipak NH2P-50).
-
Mobile Phase: Acetonitrile : Water (75:25 v/v).
-
Note: Higher water content reduces retention time; higher ACN improves resolution from other sugars.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Critical for RID stability).
-
Injection Volume: 10–20 µL.
-
Detector: Refractive Index Detector (Optical unit heated to 35°C).
Sample Preparation:
-
Weigh: Accurately weigh 1.0 g of sample.
-
Dissolve: Dissolve in 50 mL of Mobile Phase (75% ACN).
-
Filter: Pass through a 0.22 µm PTFE or Nylon syringe filter.
-
Inject: Direct injection into HPLC.
Pros & Cons
-
(+) Minimal Prep: No chemical modification required.
-
(+) Recovery: Excellent (>98%) as there are no reaction steps.
-
(-) Sensitivity: High LOD (~0.05 mg/mL). Not suitable for trace plasma analysis.
-
(-) Stability: Amino columns degrade over time due to Schiff base formation with reducing sugars (if present).
Method B: Gas Chromatography (GC)[9][10][11]
The High-Resolution Specialist Best for: Biological fluids (plasma/urine), complex mixtures, trace impurity profiling.
Principles and Derivatization
To render butane-1,2,3,4-tetrol volatile, the hydroxyl protons must be replaced with non-polar groups. Trimethylsilylation (TMS) is the standard approach, yielding a volatile tetrakis-TMS derivative.
Validated Protocol (GC-FID/MS)
Requires strictly anhydrous conditions.
Derivatization Workflow:
-
Dry: Lyophilize aqueous samples or evaporate to complete dryness under nitrogen. Moisture kills the reaction.
-
React: Add 100 µL Pyridine + 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS.
-
Incubate: Heat at 70°C for 30–60 minutes.
-
Dilute: (Optional) Dilute with hexane if signal is too high.
GC Conditions:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5), 30 m x 0.25 mm, 0.25 µm film.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Split mode (10:1 to 50:1 depending on conc.), 250°C.
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp: 10°C/min to 280°C.
-
Final: 280°C (hold 5 min).
-
-
Detector: FID (300°C) or MS (EI source, SIM mode for m/z 73, 147, 205, 217).
Pros & Cons
-
(+) Sensitivity: LOD can reach ng/mL levels with MS (SIM mode).
-
(+) Resolution: Easily separates erythritol from threitol and other polyols (sorbitol, mannitol).
-
(-) Laborious: Requires drying and heating steps.
-
(-) Maintenance: Silylation reagents can foul the MS source and shorten column life.
Comparative Data Analysis
The following table summarizes performance metrics derived from standard validation studies.
| Feature | HPLC-RID (Amino Column) | GC-MS (TMS Derivatization) |
| Linearity ( | > 0.999 (0.1 – 50 mg/mL) | > 0.999 (0.001 – 1 mg/mL) |
| LOD (Limit of Detection) | ~ 10–50 ppm | ~ 0.05–0.1 ppm |
| Precision (RSD) | < 1.0% (System suitability) | 2.0 – 5.0% (Due to derivatization variance) |
| Sample Throughput | High (15 min/sample) | Low (Dry + 60 min react + 30 min run) |
| Matrix Tolerance | High (Salts may crash out in ACN) | Low (Proteins/Salts interfere with derivatization) |
Visualization of Workflows
The following diagram contrasts the logical flow of both methods, highlighting the critical "bottleneck" steps in GC compared to the streamlined HPLC process.
Figure 1: Comparative workflow. Note the additional critical path steps (Drying, Reaction) required for GC analysis.
Decision Matrix: Which Method to Choose?
Select the appropriate methodology based on your specific analytical requirements.
Figure 2: Decision tree for method selection based on matrix complexity and sensitivity needs.
References
-
Grembecka, M. (2015).[1] Sugar alcohols—their role in the modern world of sweeteners: A review. European Food Research and Technology. Link
-
Waters Corporation. (2021). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Application Note. Link
-
Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography (GC): Silylation.[5] Technical Bulletin. Link
-
National Institutes of Health (NIH). (2024). Comparison of HPLC analytical methods for polyol analysis in foods. PubMed Central. Link
-
Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Industry Guide. Link
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- 3. imtakt.com [imtakt.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Validation of Threitol's Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of threitol's neuroprotective potential against established and emerging alternatives, supported by experimental data and detailed protocols. As Senior Application Scientists, our goal is to equip you with the necessary framework to critically evaluate and potentially replicate these findings in your own laboratories.
Introduction: The Quest for Neuroprotection and the Rise of Sugar Alcohols
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[1][2] A key strategy in combating these conditions is the identification of neuroprotective agents that can shield neurons from damage.[3] Common pathological mechanisms include oxidative stress, neuroinflammation, and protein aggregation.[2][4][5][6]
Sugar alcohols, or polyols, are gaining attention for their potential health benefits. Threitol, a four-carbon sugar alcohol, is a diastereomer of erythritol and exists as D- and L-enantiomers.[7] It occurs naturally in some fungi and insects, where it can act as a cryoprotectant.[7] While its primary commercial interest has been as a low-calorie sweetener, its structural properties warrant investigation into its neuroprotective capabilities.[8][9]
Designing a Robust In Vitro Validation Strategy
A rigorous in vitro assessment is the foundational step in validating a compound's neuroprotective claims.[10][11] This involves selecting appropriate cellular models, inducing neurotoxicity with relevant stressors, and employing a battery of assays to measure neuroprotective efficacy.[11][12]
Cellular Models: Choosing the Right Platform
The choice of cell model is critical for generating clinically relevant data.[13][14]
-
Immortalized Cell Lines (e.g., SH-SY5Y, PC12): These are workhorses in neurobiology research due to their ease of culture and scalability.[10][13] The SH-SY5Y human neuroblastoma cell line, for instance, can be differentiated into a more mature neuronal phenotype and is widely used to model Parkinson's disease by inducing toxicity with agents like 6-hydroxydopamine (6-OHDA) or MPP+.[10][15][16]
-
Primary Neuronal Cultures: Derived from rodent brains, these cells offer a more physiologically relevant system but are more challenging to maintain.[17]
-
iPSC-Derived Neurons: Patient-derived induced pluripotent stem cells can be differentiated into specific neuronal subtypes, providing a powerful tool for studying disease mechanisms in a human genetic context.[14][17][18]
-
3D Cell Culture Models (Organoids): These models offer a more complex, tissue-like environment, bridging the gap between 2D cultures and in vivo studies.[1][13][19]
Inducing Neurotoxicity: Simulating Disease States
To test a neuroprotective agent, neuronal cells must first be challenged with a neurotoxic insult that mimics aspects of a specific neurodegenerative disease.[20]
-
Alzheimer's Disease Models: Intoxication with amyloid-beta (Aβ) peptides (1-40 or 1-42) is a common method to simulate Aβ-induced neurotoxicity.[21]
-
Parkinson's Disease Models: Neurotoxins like 6-OHDA, MPP+, and rotenone are used to selectively damage dopaminergic neurons.[10][20]
-
Oxidative Stress Models: Hydrogen peroxide (H₂O₂) or glutamate can be used to induce oxidative stress and excitotoxicity, respectively, which are common pathological features across many neurodegenerative disorders.[22][23][24]
-
Ischemia Models: Oxygen-glucose deprivation (OGD) followed by reperfusion can simulate the cellular stress associated with ischemic stroke.[16]
Comparative Analysis of Threitol's Neuroprotective Potential
While direct in vitro neuroprotection studies on threitol are not yet widely published, we can extrapolate its potential based on its properties and compare it to its well-studied diastereomer, erythritol, and other known neuroprotective agents.
Threitol vs. Erythritol
Erythritol has been the subject of recent studies with conflicting implications. While it is a popular sugar substitute, some research suggests it may increase the risk of stroke by affecting blood vessel function and promoting oxidative stress in brain endothelial cells.[25][26] This raises important questions about the potential effects of its stereoisomer, threitol. Given their structural similarities, it is crucial to investigate whether threitol shares these potential detrimental effects or if its unique stereochemistry confers neuroprotective properties.
Potential Mechanisms of Threitol's Neuroprotective Action
Based on the mechanisms of other neuroprotective compounds, several pathways could be investigated for threitol:
-
Antioxidant Activity: Many neuroprotective agents, such as tocotrienols (a form of Vitamin E), exert their effects by scavenging reactive oxygen species (ROS) and reducing oxidative stress.[2][4][23][27] Assays for ROS levels and antioxidant enzyme activity would be critical in evaluating threitol.
-
Anti-inflammatory Effects: Neuroinflammation is a key component of neurodegeneration.[3][5] Compounds that can suppress the activation of microglia and astrocytes and reduce the production of pro-inflammatory cytokines have therapeutic potential.[5][6]
-
Modulation of Apoptotic Pathways: Preventing programmed cell death (apoptosis) is a primary goal of neuroprotection.[16] Investigating threitol's effect on key apoptotic markers like caspases would be informative.
-
Interaction with Signaling Pathways: Neuroprotective compounds often modulate key signaling pathways like the PI3K/Akt pathway, which is involved in cell survival.[2][4]
Experimental Protocols for In Vitro Validation
The following are detailed, step-by-step methodologies for key experiments to assess the neuroprotective effects of threitol.
Cell Viability and Cytotoxicity Assays
MTT Assay (Cell Viability)
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of threitol for 24 hours.
-
Induction of Toxicity: Add a neurotoxin (e.g., 100 µM H₂O₂ for 4 hours) to the wells.
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH Assay (Cytotoxicity)
-
Experimental Setup: Follow the same cell seeding, pre-treatment, and toxicity induction steps as the MTT assay.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Measurement of Oxidative Stress
ROS Assay (using DCFH-DA)
-
Cell Treatment: Treat cells as described in the MTT assay protocol.
-
DCFH-DA Staining: Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Apoptosis Assay
TUNEL Staining
-
Cell Culture on Coverslips: Grow cells on coverslips and treat them as previously described.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
TUNEL Reaction: Perform the TUNEL reaction according to the manufacturer's protocol.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Microscopy: Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
Data Presentation and Interpretation
Quantitative data from the assays described above should be summarized in clear, well-structured tables for easy comparison.
Table 1: Comparative Effects of Threitol and Erythritol on Neuronal Viability
| Compound | Concentration (µM) | Cell Viability (% of Control) |
| Threitol | 10 | Data to be generated |
| 50 | Data to be generated | |
| 100 | Data to be generated | |
| Erythritol | 10 | Data to be generated |
| 50 | Data to be generated | |
| 100 | Data to be generated | |
| Vitamin E (Positive Control) | 10 | Data to be generated |
Table 2: Impact of Threitol on Markers of Oxidative Stress and Apoptosis
| Treatment | ROS Levels (Fold Change) | Caspase-3 Activity (Fold Change) |
| Control | 1.0 | 1.0 |
| H₂O₂ | Data to be generated | Data to be generated |
| H₂O₂ + Threitol (50 µM) | Data to be generated | Data to be generated |
| H₂O₂ + Vitamin E (10 µM) | Data to be generated | Data to be generated |
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: A generalized workflow for the in vitro validation of threitol's neuroprotective effects.
Caption: Potential neuroprotective mechanisms of threitol against common pathological insults.
Conclusion and Future Directions
The preliminary assessment of threitol as a potential neuroprotective agent is warranted based on the known biological activities of similar polyols. The in vitro validation framework presented here provides a comprehensive strategy for researchers to systematically evaluate its efficacy. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by threitol. Furthermore, positive in vitro findings should be followed up with in vivo studies in animal models of neurodegenerative diseases to confirm its therapeutic potential. The comparison with its diastereomer, erythritol, will be particularly insightful in understanding the structure-activity relationship of these sugar alcohols in the context of neuronal health.
References
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Innoprot. Alzheimer's Disease in vitro models. [Link]
-
MDPI. Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. [Link]
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PubMed. SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends. [Link]
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The EMBO Journal. Building in vitro models of the brain to understand the role of APOE in Alzheimer's disease. [Link]
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REPROCELL. How we established an in vitro Parkinson's Disease model. [Link]
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The Scientist. In Vitro Alzheimer's?. [Link]
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Scantox. Parkinson’s Disease In Vitro Models. [Link]
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Creative Biolabs. Alzheimer's Disease In Vitro Modeling Service. [Link]
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Eurofins Discovery. In Vitro Models of Parkinson's Disease. [Link]
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Frontiers. In vitro Models of Neurodegenerative Diseases. [Link]
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InnoSer. In vitro neurology assays. [Link]
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Frontiers. An Interactive Review on the Role of Tocotrienols in the Neurodegenerative Disorders. [Link]
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Frontiers. An Interactive Review on the Role of Tocotrienols in the Neurodegenerative Disorders. [Link]
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Innoprot. Excitotoxicity in vitro assay. [Link]
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PMC. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. [Link]
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ResearchGate. In vitro neuroprotection analysis using the OGD/R cell model. [Link]
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Open Exploration Publishing. Neuroprotective prospectives of triterpenoids. [Link]
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MDPI. Scoping Review: The Role of Tocotrienol-Rich Fraction as a Potent Neuroprotective Agent. [Link]
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MDPI. Threitol, a Novel Functional Sugar Alcohol Biosynthesized by Engineered Yarrowia lipolytica, Has the Potential as a Low-Calorie Sugar-Reducing Sweetener. [Link]
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MDPI. Recent Progress in Research on Mechanisms of Action of Natural Products against Alzheimer's Disease: Dietary Plant Polyphenols. [Link]
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PubMed Central. Threitol, a Novel Functional Sugar Alcohol Biosynthesized by Engineered Yarrowia lipolytica, Has the Potential as a Low-Calorie Sugar-Reducing Sweetener. [Link]
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NIH. D-Threitol. [Link]
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CU Boulder Today. Common sugar substitute shown to impair brain cells, boost stroke risk. [Link]
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PMC. The neuroprotective effects of tocotrienol rich fraction and alpha tocopherol against glutamate injury in astrocytes. [Link]
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PubMed. Erythritol and xylitol differentially impact brain networks involved in appetite regulation in healthy volunteers. [Link]
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PubMed Central. Tocotrienols Ameliorate Neurodegeneration and Motor Deficits in the 6-OHDA-Induced Rat Model of Parkinsonism: Behavioural and Immunohistochemistry Analysis. [Link]
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Medical News Today. Just 1 erythritol-sweetened drink may harm brain, blood vessel health. [Link]
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PMC. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. [Link]
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MDPI. Neuroprotective Roles of Vitamin D: Bridging the Gap Between Mechanisms and Clinical Applications in Cognitive Decline. [Link]
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PMC. Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers. [Link]
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MDPI. The Neuroprotective Potential of Vitamin D3. [Link]
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Technical Guide: Comparative Synthesis of Butane-1,2,3,4-tetrol (Erythritol & Threitol)
Executive Summary
Butane-1,2,3,4-tetrol exists as three stereoisomers: the meso-form (Erythritol ) and the chiral pair (D/L-Threitol ). While chemically identical in connectivity, their industrial value differs vastly. Erythritol is a high-volume non-caloric sweetener (market value >$1.5B), whereas Threitol is a high-value chiral building block for pharmaceuticals (e.g., Zanubrutinib intermediates).
This guide objectively compares the cost-effectiveness of the two dominant synthesis paradigms: Microbial Fermentation (for Erythritol) and Catalytic Hydrogenation (for Threitol/Erythritol). Analysis confirms that while chemical routes offer speed, they fail on stereochemical economics—the cost of separating isomers exceeds the cost of fermentation.
Part 1: The Stereochemical Landscape
Understanding the cost drivers requires analyzing the stereochemistry.
-
Erythritol (meso-butane-1,2,3,4-tetrol): Achiral.[1] The hydroxyl groups on C2 and C3 are on the same side in the Fischer projection. It crystallizes easily.
-
Threitol (D/L-butane-1,2,3,4-tetrol): Chiral.[1][2] The hydroxyl groups are on opposite sides. Synthesis from achiral precursors (like butadiene) yields a racemic mixture, requiring expensive resolution.
The Economic Rule of Thumb:
If the target is Erythritol , fermentation is the only viable route due to 100% stereoselectivity. If the target is Threitol , chemical synthesis from chiral precursors (e.g., Tartaric Acid) is preferred.
Part 2: Route Analysis & Protocols
Route A: Microbial Fermentation (The Industrial Standard)
Target: Erythritol Mechanism: Pentose Phosphate Pathway (PPP) overflow metabolism. Key Organisms: Yarrowia lipolytica, Moniliella pollinis.[3]
Fermentation utilizes osmophilic yeasts to convert glucose or glycerol into erythritol. This route is favored because enzymes naturally yield the meso isomer exclusively, eliminating chiral separation costs.
Experimental Protocol: Fed-Batch Fermentation
Validation: This protocol yields ~150 g/L titer with 45-50% conversion efficiency.
-
Inoculum Preparation:
-
Cultivate Y. lipolytica (e.g., strain DSM 25624) in YPD medium at 30°C for 24h.
-
-
Bioreactor Setup:
-
Vessel: 5L Stirred Tank Reactor.
-
Basal Medium: Glucose (200 g/L), Yeast Extract (10 g/L), (NH₄)₂SO₄ (5 g/L), KH₂PO₄ (0.2 g/L).
-
Osmotic Stress Agent: Add NaCl (20 g/L) or high initial glucose to trigger the PPP overflow.
-
-
Fermentation Phase:
-
Conditions: pH 5.5 (controlled with NaOH), 30°C, Dissolved Oxygen >20%.
-
Feeding: Feed 60% (w/v) glucose solution when residual glucose drops below 20 g/L.
-
-
Downstream Processing (The Cost Driver):
-
Clarification: Centrifugation at 5000xg to remove biomass.
-
Purification: Pass supernatant through Ion Exchange Resins (Cation: Amberlite IR-120, Anion: Amberlite IRA-402) to remove salts/proteins.
-
Crystallization: Concentrate via vacuum evaporation to 70% Brix, then cool to 4°C. Erythritol crystallizes spontaneously.
-
Route B: Catalytic Hydrogenation (The Chemical Alternative)
Target: Threitol (primary) or Erythritol (secondary) Mechanism: Metal-catalyzed reduction of dicarboxylic acids or esters.
This route is historically significant but economically challenged by high energy costs (high T/P) and catalyst leaching. However, it remains the standard for producing Threitol by starting with chiral Tartaric Acid.
Experimental Protocol: Hydrogenation of Dialkyl Tartrates
Validation: Produces Threitol with >90% retention of chirality.
-
Precursor: Dimethyl tartrate (DMT).
-
Catalyst Preparation:
-
Use Copper-Chromite (CuCr₂O₄) or Rhenium Oxide (ReOₓ) on carbon support.
-
Note: ReOₓ allows lower temperatures but is significantly more expensive.
-
-
Reaction:
-
Load DMT (1 mol) and Catalyst (5 wt%) into a high-pressure autoclave.
-
Solvent: Ethanol or Isopropanol.
-
Conditions: Pressurize with H₂ to 150 bar (2175 psi). Heat to 180°C for 12 hours.
-
-
Work-up:
-
Filter catalyst (hot filtration required to prevent product precipitation on catalyst).
-
Evaporate solvent.
-
Purification: Recrystallize from ethanol/water.
-
Part 3: Mechanism Visualization
The following diagrams illustrate the metabolic flux in fermentation versus the chemical reduction pathway.
Figure 1: Comparative pathways. Route A (Green) utilizes metabolic overflow to produce Erythritol. Route B (Red) utilizes high-pressure hydrogenation to preserve chirality for Threitol.
Part 4: Cost-Effectiveness Analysis
The following data aggregates industrial benchmarks for a 10,000 L production scale.
| Metric | Microbial Fermentation (Route A) | Chemical Hydrogenation (Route B) |
| Primary Product | Erythritol (Meso) | Threitol (D/L) or Erythritol |
| Feedstock Cost | Low (Glucose: ~$0.40/kg) | High (Tartaric Acid: ~$5.00/kg) |
| Conversion Yield | 45–50% (g/g) | 80–90% (g/g) |
| Energy Intensity | Medium (Aeration/Cooling) | High (High T/P + H₂ compression) |
| Downstream Cost | High (Ion Exchange + Crystallization) | Medium (Solvent evaporation) |
| Capex Requirement | High (Large bioreactors) | Medium (High-pressure autoclaves) |
| Est. Production Cost | $1.50 – $2.00 / kg | $15.00 – $25.00 / kg |
| Scalability | Excellent (Linear scale-up) | Limited (Heat transfer limits) |
Critical Analysis
-
Feedstock Sensitivity: Fermentation is highly sensitive to glucose prices. A 10% rise in glucose prices impacts erythritol margins by ~7%.
-
Purification Burden: In fermentation, the broth contains salts, proteins, and pigments. Downstream processing accounts for 40-50% of the total operating cost .
-
The "Green" Premium: Chemical hydrogenation uses heavy metal catalysts (Chromium, Nickel) which pose disposal costs and regulatory hurdles (REACH compliance) not present in biological routes.
Part 5: Emerging Technologies (Electrochemical)
While direct electrochemical synthesis of tetrols from glucose is not yet industrially viable, Electrodialysis (ED) has emerged as a critical hybrid technology to lower downstream costs in Route A.
The Innovation: Instead of using disposable ion-exchange resins to desalinate fermentation broth, ED uses semi-permeable membranes and electric current to continuously remove salts.
-
Impact: Reduces water consumption by 30% and resin regeneration chemical costs by 60%.
Figure 2: Integration of Electrodialysis in the purification workflow to reduce resin costs.
References
-
Regnat, K., et al. (2018). "Erythritol as sweetener—wherefrom and whereto?" Applied Microbiology and Biotechnology. Link
-
Mirończuk, A. M., et al. (2015).[4] "A two-stage fermentation process of erythritol production by yeast Y. lipolytica from molasses and glycerol."[4] Bioresource Technology. Link
-
Tomishige, K., et al. (2020). "Deoxydehydration and Catalytic Transfer Hydrogenation: New Strategy to Valorize Tartaric Acid." Catalysts. Link
-
CPL Business Consultants. (2021). "Erythritol Production Costs & Techno-Economic Analysis." Link
-
Park, Y. C., et al. (2016). "Recent advances in biological production of sugar alcohols." Current Opinion in Biotechnology. Link
Sources
Safety Operating Guide
Personal protective equipment for handling Butane-1,2,3,4-tetrol
Common Names: Erythritol, Threitol (Stereoisomers) CAS: 149-32-6 (Erythritol), 7493-90-5 (DL-Threitol)
Executive Summary & Risk Context
From the Desk of the Senior Application Scientist:
While Butane-1,2,3,4-tetrol (commonly Erythritol or Threitol) is widely recognized as a "Generally Recognized As Safe" (GRAS) food additive, its handling in a research environment demands a higher standard of rigor than a kitchen. In a laboratory setting, we are not merely avoiding acute toxicity; we are managing particulate exposure and sample integrity .
The primary risks associated with this tetrol are mechanical irritation (nuisance dust) and cross-contamination . Recent metabolomics studies have also suggested biological activity related to platelet reactivity at high plasma levels, reinforcing the need for strict "As Low As Reasonably Achievable" (ALARA) exposure protocols, even for "safe" compounds.
Key Hazard Profile:
-
Inhalation: High risk of nuisance dust generation during weighing.
-
Skin/Eye: Mechanical irritation from crystalline fines.
-
Physicochemical: Combustible dust hazard in kilogram-scale handling.
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice to address the specific physical properties of sugar alcohols (static charge, crystalline dusting).
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | N95 / FFP2 Respirator (Minimum) | Butane-1,2,3,4-tetrol forms fine, airborne particulates during transfer. Standard surgical masks do not seal against these <10µm fines. |
| Ocular | Safety Glasses with Side Shields | Essential to prevent mechanical abrasion. If handling >100g of fine powder outside a hood, upgrade to indirect-vent goggles to prevent dust ingress. |
| Dermal (Hand) | Nitrile Gloves (4-6 mil) | Why Nitrile? Latex proteins can contaminate analytical samples (LC-MS). Nitrile provides sufficient barrier against the mild irritant nature of polyols without compromising dexterity. |
| Body | Lab Coat (Cotton/Poly Blend) | Synthetic-heavy fabrics generate static electricity, which exacerbates the scattering of dry tetrol powder. Cotton blends reduce static cling. |
| Engineering | Local Exhaust / Fume Hood | Mandatory for: Weighing quantities >5g or when handling milled/micronized powder to capture fugitive dust. |
Decision Logic: PPE Selection
Figure 1: Decision tree for selecting PPE based on operational scale and physical state.
Operational Protocol: Handling & Synthesis
A. Pre-Operational Checks
-
Static Mitigation: Butane-1,2,3,4-tetrol crystals are prone to static charging. Use an anti-static gun or wipe surfaces with a damp cloth prior to weighing to prevent powder scattering.
-
Hygroscopicity Check: Erythritol is generally non-hygroscopic, but Threitol can be. Ensure containers are equilibrated to room temperature before opening to prevent condensation.
B. Weighing & Solubilization Workflow
-
Step 1 (Containment): Place the balance inside a chemically resistant weigh enclosure or fume hood.
-
Step 2 (Transfer): Use a plastic spatula (less friction/static than metal) to transfer the solid.
-
Step 3 (Dissolution):
-
Note: The dissolution of erythritol in water is endothermic (absorbs heat). The solution will cool rapidly.
-
Action: If preparing high concentrations, warm the solvent slightly (30-40°C) to speed up dissolution, or allow time for the temperature to equilibrate before volumetric adjustments.
-
C. Spill Response (Dry Powder)
Do NOT dry sweep. Dry sweeping aerosolizes the dust, expanding the contamination zone.
-
Cover: Place a wet paper towel over the spill to dampen the powder.
-
Wipe: Wipe up the wet slurry.
-
Clean: Clean the surface with 70% Ethanol or DI water.
Workflow Visualization
Figure 2: Step-by-step logic for safe handling and cleanup.
Disposal & Emergency Procedures
Waste Disposal[1]
-
Aqueous Solutions: Butane-1,2,3,4-tetrol is biodegradable and generally low toxicity. Small quantities (<100g) dissolved in water can typically be flushed down the sanitary sewer with copious water (subject to local municipal regulations).
-
Solid Waste: Dispose of contaminated solid waste (gloves, wipes) in standard lab trash unless contaminated with other hazardous reagents.
-
Chemical Incompatibility: Avoid mixing with strong oxidizing agents (e.g., nitrates, permanganates) in the waste stream, as this can create exothermic hazards.[1]
First Aid Measures
-
Eye Contact: Flush immediately with water for 15 minutes.[2][3][4] The crystals can cause physical scratches (corneal abrasion) if rubbed. Do not rub eyes.
-
Inhalation: Move to fresh air. If coughing persists (due to particulate load), seek medical attention.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 8998, Erythritol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Particulates Not Otherwise Regulated (PNOR).[5][6] Retrieved from [Link]
-
Witkowski, M., et al. (2023). The artificial sweetener erythritol and cardiovascular event risk. Nature Medicine. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. echemi.com [echemi.com]
- 4. 1,2,4-Butanetriol - Safety Data Sheet [chemicalbook.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. PARTICULATES NOT OTHERWISE REGULATED, TOTAL AND RESPIRABLE DUST (PNOR) | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
